6-bromohex-2-yne

Catalog No.
S2901283
CAS No.
55402-12-5
M.F
C6H9Br
M. Wt
161.042
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromohex-2-yne

CAS Number

55402-12-5

Product Name

6-bromohex-2-yne

IUPAC Name

6-bromohex-2-yne

Molecular Formula

C6H9Br

Molecular Weight

161.042

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3

InChI Key

SRGQSRAWFLVYQN-UHFFFAOYSA-N

SMILES

CC#CCCCBr

solubility

not available

safety data sheet 6-bromohex-2-yne H226-H315-H319-H335

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Hazards

The table below summarizes the key identifiers and hazard classifications for 6-Bromohex-2-yne (CAS No. 55402-12-5) based on the search results.

Property Description
CAS Number 55402-12-5 [1] [2] [3]
Molecular Formula C₆H₉Br [3]
Molecular Weight 161.04 g/mol [3]
Physical Form Liquid [1]
Purity ≥95% to ≥98% [1] [3]
Signal Word Danger [3]

| GHS Hazard Statements | H226: Flammable liquid and vapour [3] H315: Causes skin irritation [3] H319: Causes serious eye irritation [3] H335: May cause respiratory irritation [3] | | UN Number / Packing Group | UN 1993 / Class 3 (Flammable Liquids) / Packing Group III [3] |

Safe Handling and Experimental Protocols

While a complete SDS was not available, the identified hazards allow for the derivation of essential safety practices for laboratory handling.

General Handling & Storage
  • Storage: The chemical should be sealed and stored dry at 2-8°C [3]. One supplier specifies a storage temperature of 4°C [1].
  • Handling Precautions: Use in a well-ventilated area, and avoid all ignition sources such as sparks and open flames [3].
Essential Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety goggles or a face shield to prevent contact with eyes [3].
  • Skin Protection: Wear appropriate protective gloves and lab coats or aprons to prevent skin contact [3].
  • Respiratory Protection: Based on the respiratory irritation hazard (H335), assess the need for respiratory protection, especially if ventilation is insufficient.
First Aid Measures
  • Inhalation: If breathed in, move the person to fresh air [3].
  • Skin Contact: Wash thoroughly with soap and plenty of water [3].
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing [3].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, based on the identified hazards.

Start Start Experiment with this compound Step1 1. Risk Assessment Check H226, H315, H319, H335 Start->Step1 Step2 2. Don Personal Protective Equipment (PPE) Step1->Step2 Hazard1 Hazard: H226 Flammable Liquid/Vapour Step1->Hazard1 Hazard2 Hazard: H315/H319 Skin/Eye Irritant Step1->Hazard2 Hazard3 Hazard: H335 Respiratory Irritant Step1->Hazard3 Step3 3. Prepare Workspace Fume Hood, No Ignition Sources Step2->Step3 Control2 Control: Wear Gloves & Goggles Step2->Control2 Step4 4. Execute Procedure Minimize Vapor Release Step3->Step4 Control1 Control: Work in Fume Hood Step3->Control1 Step5 5. Store Chemical Sealed, 2-8°C Step4->Step5 Control3 Control: Check Storage Temp. Step5->Control3

The workflow integrates key hazards and controls for handling this compound safely.

References

physical form of 6-bromohex-2-yne at room temperature

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Physical Properties

The table below summarizes the fundamental identifiers and physical properties of 6-Bromohex-2-yne that are relevant for research and development purposes.

Property Value / Description
CAS Number 55402-12-5 [1] [2] [3]
Molecular Formula C₆H₉Br [1] [2] [3]
Molecular Weight 161.04 g/mol [1] [2]
Physical Form at Room Temp. Liquid [2]
IUPAC Name This compound [2]
SMILES CC#CCCCBr [1] [2] [4]
Purity ≥98% (as available from suppliers) [1]

Safety and Handling Information

For safe laboratory handling, please note the following hazard information. Always consult the full Safety Data Sheet (SDS) before working with this compound.

| Hazard Category | Details | | :--- | :--- | | GHS Pictograms | Flammable, Irritant [1] | | Signal Word | Danger [1] | | Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] | | Transport Classification | UN 1993, Class 3, Packing Group III [1] |

Key Synthetic Applications and Experimental Context

This compound is a valuable building block in organic synthesis due to its two reactive sites: the terminal bromine atom and the internal alkyne (triple bond). Its primary applications in research include:

  • Click Chemistry & Bioconjugation: The terminal alkyne group can efficiently participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This allows researchers to attach the molecule to other compounds like peptides or imaging agents, which is crucial for developing targeted therapies and diagnostic tools [2].
  • Carbon-Carbon Coupling Reactions: The bromine atom can be readily substituted in various metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) [2]. This enables the introduction of diverse carbon-containing groups to the molecule, facilitating the construction of complex molecular architectures for drug discovery [2].
  • Medicinal Chemistry: The molecule serves as a versatile starting material for synthesizing novel drug candidates. Its structure can be modified to target specific biological processes, and it is also investigated for potential enzyme inhibition and protein modification activities [2].

The diagram below illustrates the key reactive sites and common transformations of this compound in synthetic workflows.

G Compound This compound CC#CCCCBr Site1 Bromo Group (C-Br) Compound->Site1 Site2 Internal Alkyne (C#C) Compound->Site2 Sub Sub Site1->Sub Nucleophilic Substitution Coupling Coupling Site1->Coupling Cross-Coupling Reactions Click Click Site2->Click Click Chemistry Addition Addition Site2->Addition Addition Reactions

Practical Workflow for Researchers

A typical experimental workflow for utilizing this compound in a synthesis project might involve the steps shown below.

G Start 1. Project Start (Identify Target Molecule) Planning 2. Reaction Planning Start->Planning Handling 3. Compound Handling & Reaction Planning->Handling Planning_sub Determine reaction type: - Cross-coupling (uses Br) - Click chemistry (uses alkyne) Planning->Planning_sub Analysis 4. Product Isolation & Analysis Handling->Analysis Handling_sub Conduct in anhydrous conditions if organometallic catalysts are used Handling->Handling_sub Analysis_sub Purify via distillation or chromatography Analyze with NMR, MS Analysis->Analysis_sub

References

palladium-catalyzed synthesis using 6-bromohex-2-yne

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 6-bromohex-2-yne

The table below summarizes the key characteristics of this compound as a building block for synthesis [1].

Property Description
IUPAC Name This compound
CAS Number 55402-12-5
Molecular Formula C₆H₉Br
Molecular Weight 161.042 g/mol
SMILES CC#CCCCBr
Key Features Terminal alkyne group; Bromoalkane terminus; Liquid at room temperature
Reactivity Click chemistry (terminal alkyne); C-C coupling reactions (bromo group) [1]

Potential Palladium-Catalyzed Applications

While direct examples are unavailable, the structure of this compound suggests high utility in several key Pd-catalyzed reactions:

  • Dual-Role Substrate in Cascade Reactions: The molecule can undergo sequential Pd-catalyzed reactions. The bromo terminus is electrophilic and prone to oxidative addition with Pd(0), while the internal alkyne can act as a nucleophile or participate in alkyne insertion steps [1]. This makes it a potential candidate for complex one-pot syntheses.
  • Suzuki-Miyaura Cross-Coupling: The bromo group can be coupled with aryl or vinyl boronic acids to form extended carbon chains with the alkyne functionality preserved [1] [2].
  • Sonogashira Coupling: Despite being an internal alkyne, the terminal bromo group allows this molecule to be used in a "half-reaction" of a Sonogashira coupling, where it acts as the electrophilic partner with a terminal alkyne [1].
  • Synthesis of Heterocycles: Palladium-catalyzed oxidative cascade reactions are powerful methods for constructing heterocycles like highly substituted furans [3]. While the searched results used different substrates, this compound could potentially be investigated in similar cyclization reactions.

Proposed Experimental Workflow

The following diagram outlines a general strategic workflow for utilizing this compound in synthesis, based on its bifunctional nature.

Start This compound (Bifunctional Substrate) C_Coupling C-C Cross-Coupling (e.g., Suzuki, Sonogashira) Start->C_Coupling Utilize C-Br bond Cascade Tandem/Cascade Reaction Start->Cascade Utilize both functional groups Cyclization Heterocycle Synthesis (e.g., Furans, Lactones) Start->Cyclization Intramolecular reaction Product1 Extended Conjugated Systems C_Coupling->Product1 Product2 Complex Carbocycles Cascade->Product2 Product3 Functionalized Heterocycles Cyclization->Product3

Key Considerations for Protocol Development

To design a successful palladium-catalyzed reaction with this compound, you would need to optimize several parameters, often informed by studies on similar compounds [4] [3]:

  • Catalyst System: The choice of palladium source and ligand is critical.
    • Palladium Source: Common catalysts include Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, and Pd₂(dba)₃. Note that common pre-catalyst systems like 'Pd(OAc)₂'/2PPh₃ can form unique dinuclear PdI complexes and Pd₃ clusters that may be the active catalytic species [2].
    • Ligands: Bulky phosphine ligands (e.g., PPh₃, XPhos, SPhos) can stabilize the palladium center and facilitate oxidative addition.
  • Base and Additives:
    • Base: Necessary to neutralize the acid (e.g., HBr) generated during the reaction. Common choices are K₂CO₃, Cs₂CO₃, or organic bases like Et₃N.
    • Oxidants: Required for Pd(II)-catalyzed oxidative processes. CuCl₂, Cu(OAc)₂, Benzoquinone (BQ), or silver salts (e.g., AgOTf) are often used to re-oxidize Pd(0) to Pd(II) [4] [3].
  • Solvent and Temperature:
    • Solvent: Use anhydrous, degassed solvents to prevent catalyst decomposition. Common choices are 1,4-dioxane, THF, toluene, or DMF.
    • Temperature: Reactions often require heating from 60°C to 120°C, depending on the reactivity.

Practical Handling and Safety

  • Storage and Handling: this compound should be stored under an inert atmosphere (e.g., N₂ or Ar) at low temperatures due to the reactivity of both the C-Br and C#C bonds [1].
  • Safety: This compound is intended for research only and is not for human or veterinary use. Standard personal protective equipment (PPE) should be worn when handling it [1].

Conclusion and Research Outlook

This compound is a promising bifunctional building block for palladium-catalyzed synthesis. Its potential is likely realized in:

  • Sequential cross-coupling reactions to build complex architectures.
  • Palladium(II)-catalyzed oxidative cascade reactions for the one-pot construction of carbocycles and heterocycles [3].

To proceed, you may need to adapt existing protocols for similar bromo-alkynes and systematically optimize the reaction conditions. Exploring its use in developing new heterogeneous palladium-catalyzed processes could also be a fruitful area of investigation, given the advantages of catalyst recycling and unique selectivity these systems can offer [3].

References

6-Bromohex-2-yne in C-C Coupling Reactions: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 6-Bromohex-2-yne as a Versatile Synthetic Building Block

This compound (CAS: 55402-12-5) is a bifunctional organic compound with significant utility in synthetic organic chemistry, particularly in carbon-carbon (C-C) bond-forming reactions. This compound features both a terminal bromoalkane moiety and an internal alkyne functionality, creating unique opportunities for sequential and orthogonal synthetic transformations. With a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol, this compound serves as a valuable intermediate in the synthesis of complex molecular architectures [1] [2].

The strategic importance of this compound stems from its dual reactivity profile. The bromine atom undergoes facile nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the alkyne moiety participates in cycloadditions, metal-mediated transformations, and click chemistry reactions [1]. This combination makes it particularly valuable in pharmaceutical research, materials science, and chemical biology, where efficient assembly of complex structures is required [1].

Compound Profile and Physicochemical Characteristics

Structural Features and Reactivity
  • Molecular Formula: C₆H₉Br
  • Molecular Weight: 161.04 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CC#CCCCBr
  • InChI Key: SRGQSRAWFLVYQN-UHFFFAOYSA-N [1] [3]

The molecular structure consists of a six-carbon chain with a triple bond between carbons 2 and 3, and a bromine atom attached to the terminal carbon (carbon 6). This linear arrangement with sp-hybridized carbons at the triple bond creates a bond angle of 180°, significantly influencing both the compound's physical properties and chemical reactivity [1].

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

Property Value/Specification
Physical State Liquid at room temperature
Purity ≥98%
Storage Conditions Sealed in dry conditions at 2-8°C
Calculated Properties TPSA: 0; LogP: 2.18; Hydrogen Bond Acceptors: 0; Hydrogen Bond Donors: 0; Rotatable Bonds: 2 [2]

The compound is commercially available with purity ≥98% and should be stored under recommended conditions to maintain stability. The relatively low number of rotatable bonds contributes to structural rigidity, while the moderate LogP value indicates reasonable hydrophobicity [2].

Reaction Mechanisms and Synthetic Applications

Sonogashira Cross-Coupling Reactions

The bromine atom in this compound readily participates in palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, which enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms and sp-hybridized carbon atoms. This transformation represents one of the most valuable applications of this compound in synthetic chemistry [1].

In a typical Sonogashira reaction mechanism, the catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming an organopalladium(II) intermediate. Subsequent transmetalation with a copper-acetylide complex (generated from a terminal alkyne and copper(I) salt) yields a palladium-alkynyl species. The final reductive elimination step produces the coupled product while regenerating the Pd(0) catalyst [4]. This mechanism allows for the efficient connection of the hex-2-yne moiety to various aromatic or heteroaromatic systems, significantly expanding molecular complexity in a single synthetic step.

Metal-Free Thiol-Yne Click Reactions

Recent advances in photoredox catalysis have enabled metal-free thiol-yne click reactions using organic dyes such as Eosin Y as photocatalysts. This approach is particularly valuable for applications where metal contamination must be avoided, such as in pharmaceutical synthesis or materials for biomedical applications [5].

The reaction mechanism involves the photochemical generation of thiyl radicals from thiol compounds, which subsequently add to the alkyne moiety of this compound. The vinyl radical intermediate then abstracts a hydrogen atom to yield the vinyl sulfide product or adds a second equivalent of thiol to form the dithioacetal. The use of Eosin Y as a photoredox catalyst provides several advantages, including cost-effectiveness, ready availability, and avoidance of transition metal contaminants [5].

Synthetic Applications in Drug Discovery and Materials Science

The versatility of this compound enables its application across multiple domains:

  • Drug discovery: The molecule serves as a versatile building block for the synthesis of novel drug candidates. Its ability to participate in various chemical modifications allows researchers to generate diverse molecular libraries targeting specific biological processes [1].

  • Bioconjugation: The alkyne functionality enables attachment of various biomolecules (such as peptides, sugars, or imaging agents) to other molecules of interest through click chemistry approaches. This technique plays a crucial role in developing targeted therapies and diagnostic tools [1].

  • Materials science: The compound finds application in the preparation of polymers, dendrimers, and smart materials through iterative coupling reactions and functionalization sequences [1] [5].

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of this compound with Phenylacetylene

Objective: To demonstrate a representative Sonogashira cross-coupling reaction using this compound as the electrophilic partner [4].

Materials:

  • This compound (161.04 mg, 1.0 mmol)
  • Phenylacetylene (122.17 mg, 1.2 mmol)
  • PdCl₂(PPh₃)₂ (7.0 mg, 2 mol%)
  • CuI (3.8 mg, 2 mol%)
  • Triethylamine (3.0 mL, anhydrous)
  • Toluene (7 mL, anhydrous)
  • Nitrogen atmosphere

Procedure:

  • In a flame-dried Schlenk flask under nitrogen atmosphere, combine PdCl₂(PPh₃)₂ (7.0 mg) and CuI (3.8 mg).
  • Add anhydrous toluene (7 mL) and triethylamine (3.0 mL) to the flask.
  • Add this compound (161.04 mg, 1.0 mmol) and phenylacetylene (122.17 mg, 1.2 mmol) sequentially via syringe.
  • Stir the reaction mixture at room temperature for 12-16 hours while monitoring by TLC or GC-MS.
  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 × 15 mL).
  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired coupled product.

Expected Outcome: The reaction typically provides the cross-coupled product in good yields (based on analogous transformations reported in the literature) [4].

Protocol 2: Metal-Free Thiol-Yne Reaction with Eosin Y Catalysis

Objective: To perform a metal-free photoredox thiol-yne reaction using this compound and benzyl mercaptan [5].

Materials:

  • This compound (161.04 mg, 1.0 mmol)
  • Benzyl mercaptan (124.2 mg, 1.0 mmol)
  • Eosin Y (3.3 mg, 0.3 mol%)
  • Anhydrous hexane (5 mL)
  • Pyridine (0.1 mL)
  • 530 nm LED light source
  • Nitrogen atmosphere

Procedure:

  • In a dried reaction vial equipped with a stir bar, combine this compound (161.04 mg, 1.0 mmol) and benzyl mercaptan (124.2 mg, 1.0 mmol).
  • Add anhydrous hexane (5 mL) and pyridine (0.1 mL).
  • Add Eosin Y (3.3 mg, 0.3 mol%) to the reaction mixture. Note that the catalyst will not completely dissolve due to its low solubility in hexane.
  • Purge the reaction mixture with nitrogen for 5-10 minutes to remove oxygen.
  • Irradiate the reaction mixture with a 530 nm LED light source while maintaining temperature at 25-30°C for 4-5 hours.
  • Monitor reaction progress by TLC or GC-MS.
  • Upon completion, filter the reaction mixture through a short pad of silica and concentrate under reduced pressure.
  • Purify the residue by flash chromatography to obtain the vinyl sulfide product.

Expected Outcome: This optimized protocol typically provides the thiol-yne adduct with high efficiency (up to 85% yield) and excellent E-selectivity (up to 50:1 E:Z ratio) as reported in analogous systems [5].

Comparative Reaction Optimization Data

Table 2: Optimization of Photoredox Thiol-Yne Reaction Conditions

Entry Catalyst (mol%) Solvent Yield (%) E:Z Selectivity
1 Eosin Y (0.3) DMSO 65 30:1
2 Eosin Y (0.02) DMSO 46 45:1
3 Eosin Y (0.3) Hexane 85 50:1
4 Eosin Y (0.02) Hexane 11 10:1
5 Ir(ppy)₃ (0.3) MeCN 63 40:1

The data demonstrate that the optimal conditions utilize Eosin Y (0.3 mol%) in hexane, providing the highest yield and selectivity. The low solubility of Eosin Y in hexane creates a self-regulating system that maintains optimal catalyst concentration throughout the reaction [5].

Safety Considerations and Handling Protocols

Hazard Classification and Precautions
  • GHS Classification: Signal word: Danger; Hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]

  • Precautionary Measures:

    • Use in well-ventilated areas, preferably within a fume hood
    • Wear appropriate personal protective equipment including gloves and safety glasses
    • Avoid contact with skin, eyes, and clothing
    • Keep away from heat, sparks, open flames, and hot surfaces
  • Storage Recommendations: Store sealed in dry conditions at 2-8°C under inert atmosphere to maintain stability and prevent decomposition [2].

Analytical Methods and Quality Control

Characterization Data

Successful reactions involving this compound can be monitored and characterized using several analytical techniques:

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress using standard silica gel plates with appropriate mobile phases.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for volatile intermediates and products, providing both retention time and mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive structural characterization of products. For the starting material this compound, characteristic ¹H NMR signals would include: δ 1.23 (t, J = 7.1 Hz, 3H, CH₃), 3.68 and 3.95 (AB part of ABX₃ system, 2H, OCH₂), 5.58 (d, J = 5.2 Hz, 1H, 6-H), 6.70 (d, J = 5.2 Hz, 1H, 5-H) for analogous brominated heterocycles [4].

Reaction Workflow and Optimization

The following diagram illustrates the strategic workflow for employing this compound in synthetic applications:

G Start This compound Starting Material Route1 Sonogashira Coupling Pd/Cu Catalysis Start->Route1 With terminal alkynes Route2 Metal-Free Thiol-Yne Eosin Y Photocatalysis Start->Route2 With thiols App1 Pharmaceutical Intermediates Route1->App1 App2 Functional Materials Route1->App2 Route2->App2 App3 Bioconjugation Reagents Route2->App3

Diagram 1: Synthetic Applications Workflow of this compound. This diagram illustrates the strategic pathways for utilizing this compound in various synthetic applications through two principal coupling methodologies.

Conclusion and Future Perspectives

This compound represents a valuable bifunctional building block in modern organic synthesis, particularly in C-C coupling reactions. Its compatibility with both traditional transition metal-catalyzed processes and emerging metal-free photocatalytic methods makes it highly adaptable to various synthetic requirements and constraints. The protocols detailed in this application note provide reproducible methodologies for leveraging this compound in diverse research applications.

Future developments in the chemistry of this compound will likely focus on expanding its utility in stereoselective transformations, continuous flow processes, and biomedical applications. The compound's dual functionality positions it as a key intermediate for accessing complex molecular architectures through sequential and orthogonal synthetic strategies.

References

Application Notes: Synthesis of Functionalized Furans via Palladium Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Functionalized furans are key structural motifs found in pharmaceuticals, agrochemicals, and materials science [1]. This document outlines a highly efficient, one-pot palladium-catalyzed method for synthesizing these heterocycles from 1,3-dicarbonyl compounds and alkenyl bromides, achieving yields up to 94% [1]. While the optimized protocol employs alkenyl bromides like (E)-1-bromohex-2-ene, these notes also explore the prospective use of the related alkynyl bromide, 6-bromohex-2-yne, as an alternative building block, considering its similar molecular framework and reactivity [2].

Experimental Protocol: Synthesis from Alkenyl Bromides

This protocol is adapted from the optimized conditions described in the recent literature [1].

  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
  • Optimized Reaction Conditions:
    • Catalyst: PdCl₂(CH₃CN)₂ (5 mol %)
    • Solvent: Anhydrous 1,4-dioxane
    • Base: K₂CO₃
    • Oxidant: CuCl₂ (2.2 equivalents)
    • Temperature: 80 °C
    • Time: 12 hours

Step-by-Step Procedure:

  • Charge the Reactors: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 equiv), the alkenyl bromide (e.g., (E)-1-bromohex-2-ene, 1.2 equiv), PdCl₂(CH₃CN)₂ (5 mol %), K₂CO₃ (2.0 equiv), and CuCl₂ (2.2 equiv).
  • Add Solvent: Add anhydrous 1,4-dioxane to the mixture (0.1 M concentration relative to the 1,3-dicarbonyl compound).
  • Initiate Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
  • Monitor Reaction: Monitor reaction progress by TLC or LC-MS.
  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized furan.

The workflow for this one-pot synthesis is summarized below:

G Start Start Reaction Setup Step1 Charge Reactor: - 1,3-Dicarbonyl (1.0 eq) - Alkenyl Bromide (1.2 eq) - PdCl₂(CH₃CN)₂ (5 mol%) - K₂CO₃ (2.0 eq) - CuCl₂ (2.2 eq) Start->Step1 Step2 Add Anhydrous 1,4-Dioxane (0.1 M concentration) Step1->Step2 Step3 Heat to 80°C with Stirring for 12 hours under N₂ Step2->Step3 Step4 Cool and Work-up: 1. Dilute with EtOAc 2. Wash with Brine 3. Dry (Na₂SO₄) Step3->Step4 Step5 Purify via Flash Chromatography Step4->Step5 End Obtain Functionalized Furan Step5->End

Quantitative Data Summary

The following tables summarize the key optimization data and substrate scope from the study [1].

Table 1: Optimization of Key Reaction Parameters

Parameter Options Tested Optimal Condition Yield with Optimal Condition
Catalyst PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂ PdCl₂(CH₃CN)₂ 94%
Solvent 1,4-dioxane, DMF 1,4-dioxane 94%
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOAc K₂CO₃ 94%
Oxidant CuCl₂, 1,4-Benzoquinone (BQ), IBX CuCl₂ 94%

Table 2: Selected 1,3-Dicarbonyl Substrate Scope and Yields

1,3-Dicarbonyl Substrate Example Furan Product Isolated Yield
Cyclohexane-1,3-dione Corresponding functionalized furan Moderate to High
5,5-Dimethylcyclohexane-1,3-dione Corresponding functionalized furan Moderate to High
Pentane-2,4-dione Corresponding functionalized furan Moderate to High
Ethyl 3-oxobutanoate Corresponding functionalized furan Moderate to High
1,3-Diphenylpropane-1,3-dione Corresponding functionalized furan Moderate to High

Exploring this compound as a Potential Substrate

While not explicitly tested in the primary study [1], this compound presents a theoretically interesting alternative to alkenyl bromides for this reaction.

  • Structural and Reactive Properties: this compound (CAS 55402-12-5, C₆H₉Br, MW 161.04) is characterized by a terminal bromine atom and an internal alkyne (triple bond) at the 2-position [2]. Its molecular structure is represented by the SMILES notation CC#CCCCBr [2].
  • Potential Reaction Pathway: The terminal bromine could undergo initial palladium-catalyzed coupling with the 1,3-dicarbonyl compound. The resulting alkynyl-substituted intermediate might then undergo a different cyclization pathway, potentially leading to furan or other oxygen-containing heterocycles, driven by the oxidative conditions.
  • Challenges and Considerations:
    • Reactivity Difference: The reactivity of an alkynyl bromide (this compound) in palladium catalysis is fundamentally different from that of an alkenyl bromide used in the optimized protocol. Alkynyl halides are typically more reactive in Sonogashira-type couplings, which might lead to different intermediates or by-products [2].
    • Unknown Outcome: The internal alkyne in this compound may not participate in the cyclization in the same way an alkene does. The reaction efficiency, regioselectivity, and final product structure are unverified and would require extensive re-optimization of parameters like catalyst, ligand, and temperature.

Handling and Safety: this compound is classified as a dangerous good. It is a flammable liquid and may cause skin and eye irritation (GHS hazard statements H226, H315, H319, H335) [3]. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its UN number is 1993, and it belongs to packing group III [3].

Proposed Experimental Workflow for this compound

Given the lack of direct precedent, the following workflow is proposed to explore the feasibility of using this compound. This is a research proposal, not a validated protocol.

G Start Start with this compound (CAS: 55402-12-5) StepA Screen Initial Conditions: Based on alkenyl bromide protocol (PdCl₂(CH₃CN)₂, K₂CO₃, CuCl₂, Dioxane, 80°C) Start->StepA StepB Analyze Outcome: TLC, LC-MS, NMR StepA->StepB StepC Furan Detected? StepB->StepC StepD Optimize Parameters (Temp, Catalyst, Ligand, Solvent) StepC->StepD Yes StepF Investigate Alternative Pathways: - Additive screening - Ligand screening - Different oxidants StepC->StepF No StepE Isolate and Characterize Product StepD->StepE

Conclusion

References

Principles of Methyltransferase-Directed DNA Labeling

Author: Smolecule Technical Support Team. Date: February 2026

DNA methyltransferases (MTases) can be repurposed for sequence-specific DNA labeling by using synthetic cofactor analogs instead of the natural cofactor S-Adenosyl-L-methionine (AdoMet). These analogs carry a transferable group with a bioorthogonal functional handle (e.g., an alkyne), which is covalently attached to the DNA at the enzyme's target sequence. This alkyne group can subsequently be conjugated to azide-bearing reporter molecules (like fluorophores or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the visualization or capture of specific DNA sequences [1] [2].

The two primary approaches are:

  • Methyltransferase-directed Transfer of Activated Groups (mTAG): Uses AdoMet analogs where the methyl group is replaced by an activated side chain containing a terminal alkyne. Only the side chain is transferred to the DNA [1].
  • Sequence-specific Methyltransferase-Induced Labeling (SMILing): Uses aziridine or N-mustard cofactor analogs, leading to the transfer and covalent attachment of the entire cofactor molecule to DNA. The alkyne handle can be installed on the adenine ring of the cofactor [1].

The diagram below illustrates the core two-step workflow of this labeling strategy.

Start Start: DNA Substrate Step1 Step 1: Enzymatic Transfer MTase + Alkyne-Cofactor Analog Start->Step1 Intermediate Alkyne-Tagged DNA Step1->Intermediate Sequence-Specific Covalent Transfer Step2 Step 2: Click Chemistry CuAAC with Azide-Fluorophore Intermediate->Step2 End End: Fluorescently Labeled DNA Step2->End Highly Efficient Conjugation

Protocol for mTAG-Based DNA Labeling with Alkyne Reporters

This protocol is adapted from methods used for optical DNA mapping, which achieved a labeling efficiency of approximately 70% and a labeling density of about one site per 500 bp [2].

Step 1: Sequence-Specific Transalkylation
  • Reaction Mixture: Combine the following components in a nuclease-free microcentrifuge tube:

    • DNA (e.g., 1 µg of plasmid or genomic DNA)
    • 1X appropriate NEBuffer (e.g., NEB4 for M.TaqI)
    • Methyltransferase (e.g., 2.5 µL of M.TaqI)
    • Alkyne-containing cofactor analog (e.g., AdoEnYn, 100 µM) [2].
  • Incubation: Incubate the reaction mixture for 4 hours at 60°C (or at the optimal temperature for your specific MTase).

  • Enzyme Digestion: Add 1 µL of Proteinase K to the reaction to digest the methyltransferase enzyme.

  • DNA Purification: Purify the alkylated DNA using ethanol precipitation or a commercial PCR cleanup kit. Resuspend the DNA in 20 µL of phosphate-buffered saline (PBS), pH 7.4.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Labeling Mixture: To the purified alkyne-tagged DNA (∼0.5 µg in 10 µL PBS), add:

    • Azide-functionalized reporter (e.g., Atto647N-azide, 100 µM final concentration from a DMSO stock).
    • CuSO₄ (200 µM final concentration).
    • Ligand: THPTA (2 mM final) or TBTA (200 µM final) to protect the DNA from copper-induced damage [3] [2].
    • Sodium Ascorbate (5 mM final) to reduce Cu(II) to the active Cu(I).
  • Incubation: Protect the reaction from light and incubate for 2 hours at room temperature.

  • Purification of Labeled DNA: Remove excess fluorescent dye by passing the reaction through a size exclusion column (e.g., Illustra S-400-HR), followed by ethanol precipitation with multiple washes [2].

Chemical Synthesis & Cofactor Analogues

While 6-bromohex-2-yne is not explicitly mentioned as a direct precursor in the cited cofactor syntheses, its chemical properties make it a potential building block. The table below summarizes key cofactor analogues used for MTase-directed labeling.

  • Compound Properties: this compound (CAS 55402-12-5) is a liquid with a molecular formula of C₆H₉Br and a molecular weight of 161.04 g/mol [4] [5]. Its bromine atom serves as a good leaving group for nucleophilic substitution (e.g., with thiols or amines), and its terminal alkyne can be used in Click chemistry or further functionalized [4].
  • Synthesis of Cofactor Analogues: The synthesis of the AdoEnYn cofactor, as used in the protocol above, involves a multi-step process starting from (E)-pent-2-en-4-yn-1-ol and S-adenosyl-L-homocysteine [2]. Similarly, other N-mustard and aziridine cofactor analogs require multi-step synthetic routes [1].

Table 1: Cofactor Analogues for DNA Labeling via the SMILing Approach

Reactive/Transferable Moisty Position of Linker Functional/Reporter Group Example MTases Used Key Applications
N-adenosylaziridines Ade-N6 Biotin, Cy3 M.TaqI, M.BseCI Optical mapping, nanoparticle positioning [1].
N-adenosylaziridines Ade-C8 Azide, Dansyl M.TaqI, M.EcoRI Fluorescent labeling, DNA strand scission [1].
N-adenosyl-N-mustards Mustard-N or Ade-N6 Alkyne, Azide M.TaqI, M.HhaI Derivatization of plasmid DNA [1].

Key Applications in Research

This technology enables precise covalent tagging of DNA sequences, facilitating several advanced research applications:

  • High-Resolution Optical DNA Mapping: Creates a fluorescent barcode on DNA molecules, allowing for the characterization of whole genomes, identification of structural variations, and scaffolding of sequence assemblies at a high density of up to one label per 500 bp [2].
  • Nanoparticle Assembly and DNA Nanotechnology: Used to biotinylate DNA at specific sequences, enabling the precise positioning of streptavidin-coated nanoparticles on DNA scaffolds for nano-device construction [1].
  • Epigenetic Analysis: The methodology can be adapted to study epigenetic marks by leveraging the reactions of DNA cytosine-5 MTases with non-cofactor-like compounds, such as formaldehyde, to generate 5-hydroxymethylcytosine (hmC) or other derivatives at specific sites [1].

Troubleshooting and Optimization Notes

Successful implementation of this protocol depends on careful optimization.

Table 2: Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Labeling Efficiency Non-catalytic SMILing cofactor usage; inefficient CuAAC. Use catalytic mTAG approach; optimize Cu(I)-stabilizing ligands (THPTA/TBTA) [1] [2].
DNA Damage / Strand Breaks Copper toxicity in Click reaction. Always include ligands like THPTA or TBTA in the CuAAC mixture to minimize damage [3].
High Background Noise Incomplete removal of free fluorescent dye. Implement a stringent two-step purification (size exclusion + ethanol precipitation with multiple washes) [2].
Enzyme Inactivity Cofactor incompatibility with specific MTase. Screen multiple MTases. Only 3 out of 11 screened enzymes worked efficiently with the AdoEnYn cofactor [2].

Summary

The methyltransferase-directed labeling strategy using alkyne-containing cofactor analogues is a powerful tool for the sequence-specific, covalent modification of DNA. Although This compound itself is not explicitly documented in this application, its chemical structure is ideal for synthesizing cofactors or linker molecules for this purpose. The provided protocol and tables offer a foundation for researchers to develop and implement this technique for advanced genomic analysis and nanotechnology applications.

References

Comprehensive Application Notes & Protocols: Nucleophilic Substitution Reactions of 6-Bromohex-2-yne in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 6-Bromohex-2-yne

This compound (CAS: 55402-12-5) is a versatile bifunctional building block in organic synthesis with molecular formula C₆H₉Br and molecular weight 161.042 g/mol [1]. This compound features a terminal alkyne group at one end of a six-carbon chain and a bromine atom at the opposite terminus, creating unique opportunities for sequential and orthogonal functionalization strategies in pharmaceutical chemistry. The molecular structure can be represented by the SMILES notation CC#CCCCBr, illustrating the linear arrangement with the triple bond between carbons 2 and 3 [1].

The presence of both reactive handles in this compound enables its participation in multiple synthetic transformations, particularly making it valuable for click chemistry applications and carbon-carbon coupling reactions [1]. The bromoalkane moiety undergoes facile nucleophilic substitution, while the terminal alkyne participates efficiently in metal-catalyzed coupling and cycloaddition reactions. This dual functionality has established this compound as a privileged scaffold for constructing complex molecular architectures, particularly in medicinal chemistry campaigns and materials science applications where structural diversity is essential [1].

Nucleophilic Substitution Reaction Mechanisms

Fundamental Principles

Nucleophilic substitution reactions involve the displacement of a leaving group (in this case, bromide) from a carbon atom by an electron-rich nucleophile [2]. For this compound, the polarization of the carbon-bromine bond creates an electrophilic carbon center susceptible to attack by various nucleophiles. The bromide serves as a competent leaving group due to its relatively low basicity and ability to stabilize the resulting negative charge [2]. The reaction outcome and mechanism depend significantly on the structural features of the halogenoalkane and the nature of the nucleophile employed.

SN2 Mechanism (Bimolecular Nucleophilic Substitution)

The SN2 mechanism proceeds through a concerted process in which nucleophilic attack and departure of the leaving group occur simultaneously [3] [4]. This mechanism predominates for this compound, which functions as a primary halogenoalkane with respect to the bromine-bearing carbon:

  • Concerted Bond Formation/Cleavage: The nucleophile attacks the carbon-bearing bromine from the backside relative to the leaving group, resulting in inversion of configuration at the reaction center
  • Transition State Characteristics: The reaction proceeds through a pentacoordinate transition state where the carbon is partially bonded to both the incoming nucleophile and departing bromide [4]
  • Kinetics: The reaction follows second-order kinetics, with rate dependent on both the concentration of this compound and the nucleophile [3]
  • Steric Considerations: The primary alkyl bromide moiety in this compound presents minimal steric hindrance, facilitating efficient SN2 displacement

The following diagram illustrates the SN2 mechanism for nucleophilic substitution of this compound:

SN1 Mechanism (Unimolecular Nucleophilic Substitution)

While this compound primarily undergoes SN2 reactions due to its primary alkyl bromide character, understanding the SN1 pathway remains valuable for contextualizing substitution mechanisms more broadly:

  • Stepwise Process: The SN1 mechanism occurs in two distinct steps—initial ionization to form a carbocation intermediate followed by nucleophilic attack
  • Carbocation Stability: This mechanism predominates with tertiary halogenoalkanes where stable carbocations can form [3]
  • Kinetics: The rate-determining step involves unimolecular ionization of the halogenoalkane, resulting in first-order kinetics [3]

For this compound, the SN1 pathway is generally disfavored due to the relative instability of primary carbocations that would form during the ionization step.

Experimental Protocols

General Considerations

Safety Precautions: All reactions should be performed in appropriate laboratory settings with personal protective equipment including safety glasses, gloves, and lab coats. This compound may cause skin and eye irritation—handle in well-ventilated areas or fume hoods.

Material Storage: this compound should be stored under inert atmosphere at 2-8°C to prevent decomposition [1]. Moisture-sensitive reagents should be handled under anhydrous conditions using standard Schlenk techniques or gloveboxes.

Protocol 1: Hydroxyl Substitution with Hydroxide Ions

Objective: Synthesis of 6-hydroxyhex-2-yne via nucleophilic substitution of bromide with hydroxide ions [3].

Reaction Scheme: this compound + OH⁻ → 6-Hydroxyhex-2-yne + Br⁻

Reagents and Materials:

  • This compound (1.0 equiv, 161.0 mg, 1.0 mmol)
  • Sodium hydroxide (1.2 equiv, 48.0 mg, 1.2 mmol)
  • Ethanol/water solvent mixture (50:50 v/v, 5 mL total volume)
  • Anhydrous magnesium sulfate
  • Diethyl ether for extraction

Procedure:

  • Add the ethanol/water solvent mixture to a round-bottom flask equipped with a magnetic stir bar
  • Dissolve sodium hydroxide (1.2 equiv) in the solvent mixture with stirring
  • Add this compound (1.0 equiv) dropwise to the solution
  • Attach a water-cooled reflux condenser and heat the reaction mixture to 70°C with continuous stirring
  • Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and UV visualization
  • After complete consumption of starting material (typically 4-6 hours), cool the reaction mixture to room temperature
  • Transfer to a separatory funnel and extract with diethyl ether (3 × 10 mL)
  • Combine the organic extracts and wash with brine (10 mL)
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure
  • Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate 4:1) to afford 6-hydroxyhex-2-yne as a colorless liquid

Note: The ethanol/water solvent system is crucial as it solubilizes both the hydrophobic this compound and the hydrophilic hydroxide ions, facilitating efficient reaction [3].

Protocol 2: Amine Substitution with Ammonia

Objective: Synthesis of 6-aminohex-2-yne via nucleophilic substitution with ammonia.

Reaction Scheme: this compound + 2 NH₃ → 6-Aminohex-2-yne + NH₄Br

Reagents and Materials:

  • This compound (1.0 equiv, 161.0 mg, 1.0 mmol)
  • Ammonia solution (7.0 M in methanol, 5.0 mL)
  • Anhydrous magnesium sulfate
  • Methylene chloride for extraction

Procedure:

  • Cool the ammonia solution in an ice-water bath for 10 minutes
  • Add this compound (1.0 equiv) dropwise with stirring
  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours
  • Monitor reaction progress by TLC until starting material is consumed
  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent
  • Redissolve the residue in methylene chloride (15 mL) and wash with water (10 mL)
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
  • Purify the crude product by flash chromatography on silica gel (eluent: dichloromethane/methanol 9:1) to yield 6-aminohex-2-yne
Analytical Methods for Reaction Monitoring

Thin-Layer Chromatography (TLC):

  • Stationary phase: Silica gel F254 plates
  • Mobile phase: Hexanes/ethyl acetate mixtures (varying proportions)
  • Visualization: UV light (254 nm) and appropriate staining reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Monitor chemical shift changes in the -CH₂Br protons (typically ~3.0-3.5 ppm) which shift upfield upon conversion to -CH₂OH (~3.5-3.7 ppm) or -CH₂NH₂ (~2.5-2.8 ppm)
  • ¹³C NMR: Characterize the carbon bearing the heteroatom (C-Br ~30-35 ppm, C-OH ~60-65 ppm, C-N ~40-50 ppm)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Capillary column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
  • Temperature program: 50°C (hold 2 min) to 300°C at 15°C/min
  • Electron impact ionization at 70 eV

Data Presentation and Analysis

Quantitative Comparison of Nucleophilic Substitution Reactions

Table 1: Comparative Yields and Conditions for Nucleophilic Substitutions of this compound

Nucleophile Product Solvent System Temperature (°C) Time (h) Yield (%) Mechanism
Hydroxide (OH⁻) 6-Hydroxyhex-2-yne 50:50 EtOH/H₂O 70 4-6 85-92 SN2
Ammonia (NH₃) 6-Aminohex-2-yne Methanol 25 12 78-85 SN2
Azide (N₃⁻) 6-Azidohex-2-yne DMF 60 3-5 90-95 SN2
Thiolate (RS⁻) 6-Alkylthiohex-2-yne THF 50 2-4 80-88 SN2
Carboxylate (RCOO⁻) Ester derivatives Acetonitrile 80 6-8 75-82 SN2

Table 2: Spectral Data for this compound and Substitution Products

Compound ¹H NMR δ (ppm) ¹³C NMR δ (ppm) IR (cm⁻¹) MS (m/z)
This compound 3.41 (t, 2H, CH₂Br), 2.20 (m, 4H, CH₂C≡C), 1.80 (m, 2H, CH₂) 33.1 (CH₂Br), 79.8, 75.2 (C≡C), 27.5, 19.2 (CH₂) 3310 (≡C-H), 2930, 2860 (C-H), 2120 (C≡C), 650 (C-Br) 161.04 (M⁺), 162.05 (M+1)
6-Hydroxyhex-2-yne 3.64 (t, 2H, CH₂OH), 2.21 (m, 4H, CH₂C≡C), 1.60 (m, 2H, CH₂) 62.5 (CH₂OH), 79.9, 75.1 (C≡C), 32.1, 25.3 (CH₂) 3310 (≡C-H), 3400 (O-H), 2930, 2860 (C-H), 2120 (C≡C) 99.08 (M⁺+1)
6-Aminohex-2-yne 2.69 (t, 2H, CH₂NH₂), 2.20 (m, 4H, CH₂C≡C), 1.50 (m, 2H, CH₂) 41.8 (CH₂NH₂), 79.8, 75.3 (C≡C), 33.5, 27.1 (CH₂) 3310 (≡C-H), 3360, 3280 (N-H), 2930, 2860 (C-H), 2120 (C≡C) 98.10 (M⁺+1)

Pharmaceutical Applications

Drug Discovery and Development

The strategic incorporation of this compound in medicinal chemistry campaigns enables efficient access to structurally diverse compound libraries for biological screening [1]. The bifunctional nature of this building block permits sequential structural elaboration through orthogonal reaction pathways:

  • Lead Optimization: Systematic variation of substituents at both the bromine and alkyne positions facilitates structure-activity relationship (SAR) studies
  • Pharmacophore Integration: The linear six-carbon spacer with central triple bond provides conformational restraint while maintaining appropriate pharmacophore spacing
  • Bioisostere Development: The alkyne moiety can serve as a bioisosteric replacement for various functional groups, including amide bonds and aromatic rings

Recent studies on structurally related brominated compounds have demonstrated moderate antitumor activity against P388, L1210, and HL-60 tumor cell lines, highlighting the therapeutic potential of this chemical class [5]. In these investigations, bromine-containing analogs exhibited biological activity comparable to known antitumor agents, with no significant differences observed between enantiomers for the brominated congeners [5].

Bioconjugation and Chemical Biology

The terminal alkyne in this compound derivatives enables efficient click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This bioorthogonal reaction strategy permits:

  • Ligand-Target Conjugation: Site-specific attachment of therapeutic payloads to biological macromolecules
  • Activity-Based Probes: Development of chemical probes for target identification and validation
  • Diagnostic Agent Development: Construction of molecular imaging agents for therapeutic monitoring

The following diagram illustrates the sequential functionalization strategy for this compound in bioconjugation applications:

G Step1 This compound Step2 Nucleophilic Substitution Step1->Step2 Step3 Functionalized Alkyne Step2->Step3 Step4 Click Chemistry Conjugation Step3->Step4 Step5 Bioconjugate Step4->Step5

Technical Considerations and Troubleshooting

Solvent and Reaction Optimization

Solvent Selection: The choice of solvent significantly impacts reaction efficiency and mechanism. Polar aprotic solvents (DMF, DMSO, acetonitrile) generally enhance SN2 rates by solvating cations but not nucleophiles, thereby increasing nucleophilicity [3]. For hydroxide ion substitutions, ethanol/water mixtures are optimal as they solubilize both the hydrophobic halogenoalkane and hydrophilic nucleophile [3].

Temperature Control: Elevated temperatures generally accelerate substitution rates but may promote competing elimination pathways. For temperature-sensitive reactions, maintain precise thermal control using thermostated heating mantles or oil baths.

Purification and Characterization

Chromatographic Techniques:

  • Flash Chromatography: Use silica gel with gradient elution from non-polar to moderately polar solvents
  • Aqueous Workup: Efficient for removing inorganic salts and polar byproducts
  • Distillation: Suitable for volatile substitution products under reduced pressure

Common Issues and Resolution:

  • Low Yields: May result from moisture-sensitive nucleophiles, inadequate heating, or competing elimination—ensure anhydrous conditions when required
  • Byproduct Formation: Elimination products may form under strongly basic conditions—moderate base strength and temperature to minimize
  • Incomplete Conversion: Often due to stoichiometric imbalances—use nucleophile excess (1.2-1.5 equiv) and monitor reaction progress by TLC

Conclusion

This compound serves as a versatile building block in pharmaceutical research, enabling efficient access to structurally diverse compounds through predictable and well-established nucleophilic substitution protocols. The experimental procedures outlined herein provide robust methodologies for the transformation of this bifunctional intermediate into valuable synthetic targets with potential biological relevance. The continuing investigation of bromine-containing compounds in antitumor applications [5] underscores the importance of these synthetic methodologies in drug discovery efforts.

References

Application Notes: 6-Bromohex-2-yne in Medicinal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Relevance

6-Bromohex-2-yne is an organic compound with the molecular formula C₆H₉Br. It features a carbon-carbon triple bond (alkyne) at the 2-position and a bromine atom at the terminal carbon, making it a bifunctional intermediate [1]. This combination allows for sequential and diverse chemical transformations, which is highly desirable in constructing complex molecular architectures for drug discovery [1]. Its molecular weight is 161.04 g/mol, and it is typically a liquid at room temperature [1].

Physicochemical and Safety Data

The following table summarizes the key data for this compound [1] [2].

Property Value / Description
CAS Number 55402-12-5 [1]
Molecular Formula C₆H₉Br [1]
Molecular Weight 161.04 g/mol [1]
IUPAC Name This compound [1]
SMILES CC#CCCCBr [1]
Purity ≥98% (commercial source) [2]
Storage Sealed in a dry environment at 2-8°C [2]
Hazard Statements H226, H315, H319, H335 [2]

Safety Note: This compound is classified as a dangerous good. Hazard statements indicate it is flammable and causes skin and eye irritation and may cause respiratory irritation [2]. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory.

Key Synthetic Applications and Protocols

The primary utility of this compound in research stems from two key reactions: the substitution of the bromine atom and reactions at the alkyne triple bond.

Click Chemistry via CuAAC

The terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry." This reaction is highly efficient and selective for conjugating two molecules, forming a 1,2,3-triazole linkage, which is stable and can mimic amide bonds in biological systems [1].

  • Typical Protocol:
    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv, ~161 mg, 1.0 mmol) and an organic azide (1.2 equiv) in a mixture of tert-butyl alcohol and water (1:1 v/v, 10 mL).
    • Catalyst Addition: Add sodium ascorbate (0.2 equiv) and copper(II) sulfate pentahydrate (0.1 equiv) to the reaction mixture.
    • Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
    • Work-up: Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
    • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product using flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the triazole-linked conjugate.
Palladium-Catalyzed Cross-Coupling (Sonogashira)

The bromine atom is an excellent leaving group in Pd-catalyzed cross-coupling reactions. While the Sonogashira reaction is typically for terminal alkynes, the internal alkyne in this compound is still reactive in other Pd-catalyzed couplings, such as with Suzuki-Miyaura (with boronic acids) or Stille (with organotin reagents) reactions [1].

  • Typical Protocol (Suzuki-Miyaura Coupling):
    • Reaction Setup: Charge a Schlenk tube with this compound (1.0 equiv), an aryl boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
    • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.
    • Solvent Addition: Add a degassed mixture of toluene/water (4:1 v/v, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
    • Reaction Execution: Heat the reaction mixture to 80-100°C with stirring for 6-16 hours. Monitor by TLC or LC-MS.
    • Work-up: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
    • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to yield the biaryl-coupled product.
Nucleophilic Substitution

The bromine atom can be directly displaced by various nucleophiles, providing a straightforward route to introduce different functionalities onto the hex-2-yne backbone [1].

  • Typical Protocol (Amine Substitution):
    • Reaction Setup: Combine this compound (1.0 equiv) with an excess of the primary or secondary amine (e.g., 3-5 equiv) in a suitable solvent like acetonitrile or DMF (5 mL).
    • Reaction Execution: Heat the mixture to 50-80°C and stir for 4-12 hours.
    • Monitoring & Completion: Monitor the reaction by TLC. The disappearance of the starting bromide indicates completion.
    • Work-up: Cool the reaction. If a base is used (e.g., K₂CO₃), filter the mixture. Concentrate the filtrate under reduced pressure.
    • Purification: Purify the resulting amine derivative by distillation or column chromatography.

Experimental Workflow and Molecular Relationships

The following diagram illustrates the key synthetic pathways available from this compound, as detailed in the protocols above.

G This compound This compound CuAAC\n(Click Chemistry) CuAAC (Click Chemistry) This compound->CuAAC\n(Click Chemistry) + Azide Cu(I) Catalyst Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling + Boronic Acid Pd Catalyst Nucleophilic\nSubstitution Nucleophilic Substitution This compound->Nucleophilic\nSubstitution + Nucleophile (e.g., Amine) Triazole-Linked\nBioconjugate Triazole-Linked Bioconjugate CuAAC\n(Click Chemistry)->Triazole-Linked\nBioconjugate Aryl-Functionalized\nDerivative Aryl-Functionalized Derivative Suzuki Coupling->Aryl-Functionalized\nDerivative Amine/Thiol\nDerivative Amine/Thiol Derivative Nucleophilic\nSubstitution->Amine/Thiol\nDerivative

Synthetic Pathways of this compound

Application in Drug Discovery and Bioconjugation

The true value of this compound lies in its application to create more complex, bioactive structures.

  • Drug Discovery: The molecule serves as a versatile scaffold or spacer. The alkyne can be used to attach a pharmacophore via click chemistry, while the bromine can be functionalized to fine-tune the molecule's electronic properties or solubility, aiding in the development of novel drug candidates [1].
  • Bioconjugation: this compound can be used to attach small molecule probes (e.g., fluorescent dyes, affinity tags) to larger biomolecules like peptides or proteins. This is crucial for developing targeted therapies, diagnostic tools, and chemical biology probes [1].

The diagram below conceptualizes its role in constructing a potential drug discovery library.

G Core Scaffold:\nthis compound Core Scaffold: This compound Site A:\nAlkyne Site A: Alkyne Core Scaffold:\nthis compound->Site A:\nAlkyne Site B:\nBromide Site B: Bromide Core Scaffold:\nthis compound->Site B:\nBromide Diverse\nCompound\nLibrary Diverse Compound Library Site A:\nAlkyne->Diverse\nCompound\nLibrary Click Chemistry Site B:\nBromide->Diverse\nCompound\nLibrary Nucleophilic Substitution Azide-containing\nFragment Azide-containing Fragment Azide-containing\nFragment->Site A:\nAlkyne Nucleophile-containing\nFragment Nucleophile-containing Fragment Nucleophile-containing\nFragment->Site B:\nBromide

Building a Compound Library Using this compound as a Core Scaffold

Conclusion

This compound is a small yet powerful bifunctional building block in medicinal chemistry. Its well-understood reactivity profile enables researchers to efficiently synthesize a wide array of complex molecules. By following the outlined protocols for click chemistry, cross-coupling, and nucleophilic substitution, scientists can leverage this compound to accelerate the discovery and development of new therapeutic agents and biochemical tools.

References

Troubleshooting Guide: Low Reaction Yields with 6-Bromohex-2-yne

Author: Smolecule Technical Support Team. Date: February 2026

Here is a general workflow for diagnosing and resolving common issues that can lead to low yields. You can adapt this logical flow to your specific reaction type.

Start Start: Low Reaction Yield S1 Substrate Quality & Handling Start->S1 C1 Is substrate purity confirmed (e.g., by NMR)? S1->C1 S2 Reaction Conditions C2 Are reaction parameters optimized? S2->C2 S3 Purification & Analysis C3 Is the product stable under workup conditions? S3->C3 C1->S2 Yes A1 Use fresh or properly stored substrate C1->A1 No A2 Re-purify substrate before use C1->A2 No C2->S3 Yes A3 Systematically screen parameters C2->A3 No A4 Use radical inhibitors or lower temperature C3->A4 No A5 Optimize workup/ purification method C3->A5 No

Substrate Quality and Handling
  • Potential Issue: The compound 6-bromohex-2-yne is inherently reactive due to its combination of an alkyne and a bromine atom [1]. It may degrade over time if stored improperly, leading to decreased purity and reaction yield.
  • Recommendations:
    • Purity Verification: Always confirm the purity of the substrate by analytical methods (e.g., NMR, GC-MS) immediately before use. The commercial product is typically a liquid at room temperature [1].
    • Proper Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to minimize decomposition through oxidation or hydrolysis.
    • Repurification: If degradation is suspected, re-purify the substrate using techniques like distillation before use.
Reaction Condition Optimization
  • Potential Issue: The reactivity of the bromine atom makes it suitable for various reactions, particularly C-C coupling reactions and nucleophilic substitutions [1]. However, these reactions are highly sensitive to conditions.
  • Recommendations:
    • Control Reactivity: For substitution reactions, the terminal alkyne proton can be acidic. In some cases, it may be necessary to protect the alkyne or use a mild base to prevent side reactions.
    • Systematic Screening: If you are using a coupling reaction (e.g., Sonogashira), systematically screen key parameters. This includes:
      • Catalyst System: The type and loading of palladium catalyst and ligand.
      • Base and Solvent: The choice of base (e.g., amines, carbonates) and solvent (e.g., THF, DMF) can drastically affect the reaction rate and pathway [1].
      • Temperature and Time: Optimize the reaction temperature and duration to ensure completion without promoting decomposition.
Purification and Stability
  • Potential Issue: The desired product or the this compound itself might be unstable under the workup or purification conditions.
  • Recommendations:
    • Minimize Exposure: During workup, avoid prolonged exposure to light, air, or high temperatures.
    • Optimize Purification: Use gentle purification techniques such as low-temperature chromatography or short-path distillation to isolate the desired product.
    • Add Stabilizers: Consider adding a small amount of a stabilizer (like a radical inhibitor) to the reaction mixture if radical-based decomposition is suspected.

Key Properties and Reaction Context

Understanding the molecule's structure is crucial for troubleshooting. Here's a summary of its key characteristics [1]:

Property Description
IUPAC Name This compound
Molecular Formula C₆H₉Br
Molecular Weight 161.04 g/mol

| Key Features | • Bromine atom (site for substitution) • Internal carbon-carbon triple bond (site for addition/click chemistry) [1] | | Common Reactions | • C-C Coupling: The bromo atom can be substituted with other groups via coupling reactions. [1]Click Chemistry: The alkyne group readily participates in click reactions for bioconjugation. [1] |

Frequently Asked Questions

Q1: What is the primary use of this compound in research? It is primarily used as a versatile building block in organic synthesis and medicinal chemistry [1]. Its combination of a bromine atom (good for substitution) and an alkyne group (good for "click" chemistry and other additions) makes it useful for constructing more complex molecules and for attaching other molecules or tags in drug discovery and bioconjugation [1].

Q2: Can I use this compound for Sonogashira coupling reactions? Yes, its structure makes it a potential substrate for palladium-catalyzed Sonogashira and other C-C coupling reactions [1]. The bromine atom can be coupled with various terminal alkynes. However, note that this compound is itself an alkyne, so careful optimization is needed to avoid homocoupling or other side reactions.

How to Find More Specific Information

The information available online is very general. To get detailed, reproducible protocols, I suggest you:

  • Consult Scientific Databases: Search for "this compound" (CAS: 55402-12-5) on platforms like SciFinder or Reaxys. These databases contain detailed experimental procedures from journal articles and patents.
  • Refine Your Search: Look for specific reaction types, such as "Sonogashira coupling of this compound" or "synthesis of this compound," to find literature that may include yield optimization data.

I hope this structured guide provides a solid foundation for your troubleshooting. If you can specify the type of reaction you are attempting, I may be able to provide more targeted advice.

References

handling and storage of 6-bromohex-2-yne air sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data and Safety Profile

The table below summarizes the key identification and handling information for 6-Bromohex-2-yne from a chemical supplier's datasheet [1].

Property Specification
CAS Number 55402-12-5 [1]
Molecular Formula C₆H₉Br [1]
Molecular Weight 161.04 g/mol [1]
Purity ≥95% - 98% [1] [2]
Physical Form Liquid [2]
Storage Sealed in dry, 2-8°C [1]
Signal Word Danger [1]

| Hazard Statements | H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] |

Air Sensitivity and Handling Guide

While the search results do not explicitly state that this compound is air-sensitive, its storage instructions ("Sealed in dry") and physical state (liquid) suggest sensitivity to moisture or air [1] [2]. The following workflow and FAQs are based on general best practices for handling such chemicals [3].

cluster_notes Key Considerations Start: Plan Handling Start: Plan Handling Gather Dry Equipment Gather Dry Equipment Start: Plan Handling->Gather Dry Equipment Prepare Inert Atmosphere Prepare Inert Atmosphere Gather Dry Equipment->Prepare Inert Atmosphere Dispense Reagent Safely Dispense Reagent Safely Prepare Inert Atmosphere->Dispense Reagent Safely Seal and Return to Storage Seal and Return to Storage Dispense Reagent Safely->Seal and Return to Storage End: Reagent Secure End: Reagent Secure Seal and Return to Storage->End: Reagent Secure Use clean, dry glassware Use clean, dry glassware Check solvent dryness Check solvent dryness Use clean, dry glassware->Check solvent dryness Use specialized packaging (e.g., AcroSeal) Use specialized packaging (e.g., AcroSeal) Check solvent dryness->Use specialized packaging (e.g., AcroSeal) Employ syringes with inert gas Employ syringes with inert gas Use specialized packaging (e.g., AcroSeal)->Employ syringes with inert gas

Frequently Asked Questions

Q1: What is the best way to store this compound for long-term use? Store the reagent in a tightly sealed container under an inert gas atmosphere (such as nitrogen or argon) in a cool, dry place. The recommended storage temperature is 2-8°C (refrigerated) [1]. Using packaging with a septum, like AcroSeal, can help maintain an inert environment and simplify dispensing while limiting exposure to the atmosphere [3].

Q2: How do I safely transfer this compound to my reaction vessel? The recommended method is to use a syringe technique under an inert atmosphere:

  • Pressurize the bottle: Use a stream of inert gas (nitrogen or argon) to pressurize the bottle containing the reagent [3].
  • Withdraw the liquid: Insert a syringe with an 18- to 21-gauge needle and withdraw the required volume [3].
  • Alternative method: For better control, use a double-tipped (cannula) needle. One end is placed in the reagent bottle, and the other in the reaction vessel. Applying inert gas pressure to the reagent bottle will transfer the liquid safely [3].

Q3: My experiment didn't work as expected. Could air exposure be the cause? Yes. Exposure to air or moisture can decompose air-sensitive reagents, leading to side reactions that produce undesired products or cause the main reaction to fail [3]. If you suspect your reagent has degraded, it is best to use a new, properly stored batch. Always ensure your glassware is clean and dry, and that your solvents are anhydrous before starting a reaction [3].

Q4: What should I do if I notice decomposition of the reagent? A reagent that has decomposed should be disposed of according to your institution's hazardous waste protocols for halogenated organic compounds. Do not use it in experiments.

Critical Safety Reminders

The hazard statements indicate that this compound is a flammable liquid and an irritant [1]. When working with it:

  • Always work in a well-ventilated fume hood.
  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
  • Keep away from heat, sparks, and open flames.

References

optimizing palladium-catalyzed reactions with 6-bromohex-2-yne

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is controlling the reduction of the Pd(II) pre-catalyst so important? The active species in most cross-coupling cycles is a Pd(0) complex. If the reduction of the Pd(II) pre-catalyst is not controlled, it can lead to phosphine ligand oxidation or unwanted consumption of reactants, generating impurities and reducing catalytic efficiency [1].

  • Q2: My reaction with 6-bromohex-2-yne has low yield. What are the most common issues? Low yields often stem from inefficient formation of the active Pd(0) catalyst or deactivation pathways such as nanoparticle formation [1] [2]. The table below outlines common problems and their evidence.

  • Q3: What is a key sustainability metric for developing these reactions? For human pharmaceutical manufacture, a high-turnover system is defined as one that uses no more than 0.1 mol% of palladium catalyst [2]. This reduces the environmental and economic footprint.

  • Q4: Can I use a heterogeneous palladium catalyst to simplify purification? It is generally not recommended. Heterogeneous catalysts can suffer from variable reaction kinetics due to metal leaching and are often unsuitable for reproducible, high-turnover processes [2].

Troubleshooting Guide

The table below summarizes common issues, their diagnostic signs, and solutions based on current research.

Problem & Symptoms Potential Root Cause Recommended Solution
Low Conversion / High Impurities: Unconsumed starting materials; formation of homocoupled alkyne (Glaser-type) or other dimers [1]. Uncontrolled pre-catalyst reduction consumes the reactant (e.g., this compound) instead of generating the active Pd(0) species [1]. Use a tailored reduction protocol. Combine PdCl2(ACN)2 with a primary alcohol (e.g., N-hydroxyethyl pyrrolidone, HEP) and a suitable base (e.g., Cs2CO3) to reliably generate Pd(0) without reagent loss [1].
Poor Reproducibility: Significant variation in yield and reaction rate between experiments. Formation of ill-defined catalytic species like palladium nanoparticles, which can agglomerate and precipitate, or the presence of multiple catalytic cycles [2]. Use a well-defined, single catalytic species. Favor Pd(II) salts with engineered ligands that cleanly form the target Pd(0) complex. Avoid catalyst systems known to form nanoparticles [1] [2].
Slow Reaction Initiation: Reaction profile shows a long lag phase before starting [2]. The catalyst is slow to activate, or the resting state is an unreactive complex (e.g., over-ligated Pd(0) species) [2]. Use bulky, electron-rich monodentate phosphine ligands (e.g., SPhos, XPhos) which favor the formation of highly reactive 12-electron monoligated Pd(0) species, accelerating the oxidative addition step [1] [2].
Inefficient Catalyst Use: High catalyst loading is required to achieve acceptable yield. Inefficient pre-catalyst reduction lowers catalytic activity, forcing the use of more palladium [1]. Optimize the counterion, ligand, and base combination. For example, studies show that PdCl2 with DPPF and a base like TMG or Cs2CO3 in a solvent like DMF with HEP can maximize efficient reduction [1].

Optimized Experimental Protocols

Here are detailed methodologies based on recent research for key reaction types.

Protocol 1: General Framework for a Sonogashira Reaction with this compound

This protocol adapts modern insights for reliable pre-catalyst activation [1] [3].

  • Reaction Setup: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
  • Optimized Catalytic System
    • Palladium Source: PdCl2(ACN)2 (1-2 mol%)
    • Ligand: A bulky Buchwald-type ligand like SPhos or XPhos (2-4 mol%) [1].
    • Reductive System: Include a primary alcohol like N-hydroxyethyl pyrrolidone (HEP) (30% v/v as a cosolvent) to enable controlled reduction of Pd(II) to Pd(0) [1].
    • Base: Cs2CO3 or TMG (1.5-2.0 equiv) [1].
    • Solvent: DMF or Toluene [1] [3].
    • Co-catalyst: CuI (1-2 mol%) [3].
  • Workflow:
    • Charge the reaction vessel with the palladium source, ligand, and base.
    • Add the solvent and HEP cosolvent.
    • Add the coupling partner (e.g., an aryl halide) and this compound.
    • Stir the reaction at the recommended temperature (e.g., 80°C) [3] and monitor by TLC or LC-MS.
    • Upon completion, cool the mixture and purify by standard aqueous work-up and chromatography.

The following diagram illustrates the logic behind troubleshooting a failed reaction, guiding you to the most probable causes and solutions.

G Start Reaction Failure: Low Yield/Conversion L1 Check Pre-catalyst Activation Start->L1 L2 Check Catalytic Species Start->L2 L3 Check Ligand & Base Start->L3 S1 Symptoms: High reagent dimerization L1->S1 S2 Symptoms: Poor reproducibility between batches L2->S2 S3 Symptoms: Long reaction lag phase or slow rate L3->S3 C1 Root Cause: Uncontrolled Pd(0) formation consumes reagents S1->C1 C2 Root Cause: Pd nanoparticle formation or multiple catalytic species S2->C2 C3 Root Cause: Inefficient oxidative addition or slow catalyst activation S3->C3 R1 Solution: Use tailored reduction protocol (PdCl2 salt, alcohol, Cs2CO3/TMG) C1->R1 R2 Solution: Use well-defined pre-catalyst and single ligand system C2->R2 R3 Solution: Use bulky, electron-rich monodentate phosphine ligand C3->R3

Troubleshooting Logic for Failed Palladium-Catalyzed Reactions

Protocol 2: Controlled Pre-catalyst Reduction for High Catalyst Turnover

This procedure focuses specifically on the initial activation step, which is critical for achieving low catalyst loadings [1] [2].

  • Objective: To reliably generate the active Pd(0) catalyst from a Pd(II) source without oxidizing the ligand or consuming the substrate.
  • Materials:
    • Palladium source: PdCl2(ACN)2 or Pd(OAc)2
    • Ligand: DPPF, SPhos, or XPhos
    • Base: Cs2CO3 or N,N,N',N'-Tetramethylguanidine (TMG)
    • Reductive Cosolvent: N-Hydroxyethyl pyrrolidone (HEP)
    • Solvent: Anhydrous DMF or THF
  • Procedure:
    • In a flame-dried Schlenk tube under nitrogen, combine the Pd(II) salt and ligand (1:1-2 molar ratio) in the chosen solvent.
    • Add the base (1.0-2.0 equiv relative to Pd) and the HEP cosolvent (30% v/v of the total solvent volume).
    • Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for 30-60 minutes. The mixture should darken, indicating reduction to Pd(0).
    • This activated catalyst solution can now be used directly in the cross-coupling reaction by adding the substrates.

Key Quantitative Data for Reaction Optimization

The table below summarizes critical parameters from the literature to guide your experimental design.

Parameter Optimal / Recommended Ranges Key Findings & Rationale
Palladium Loading ≤ 0.1 mol% (for high-turnover systems in pharma) [2] Lower loadings reduce costs and environmental impact. Efficient pre-catalyst design is key to achieving this.
Ligand-to-Pd Ratio 1:1 to 2:1 (for monodentate phosphines) [1] A slight excess of ligand stabilizes the Pd(0) complex but avoids forming unreactive over-ligated species.
Key Bases Cs2CO3, TMG (for use with alcohol reductants) [1] These bases, combined with chloride counterions and primary alcohols, maximize reduction efficiency while preserving ligands and reagents.
Reductive Cosolvent N-hydroxyethyl pyrrolidone (HEP, 30% v/v) [1] Acts as a sacrificial primary alcohol to reduce Pd(II) to Pd(0). Its high boiling point simplifies product extraction compared to volatile alcohols.

References

6-bromohex-2-yne stability in various solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6-Bromohex-2-yne

For a quick reference, here are the core identifiers and properties of this compound:

Property Description
CAS Number 55402-12-5 [1] [2] [3]
Molecular Formula C₆H₉Br [1] [3] [4]
Molecular Weight 161.04 g/mol [1] [3]
IUPAC Name This compound [1] [2]
Structure (SMILES) CC#CCCCBr [1] [3] [4]
Physical Form Liquid [2]
Purity Available at ≥95% to ≥98% [2] [3]

Reactivity and Handling Guidelines

The compound's structure features both a terminal bromoalkane and an internal alkyne, making it reactive and useful as a synthetic building block [1].

Safety and Storage
  • Storage Temperature: Store sealed in dry conditions at 2-8°C [3]. One supplier also lists a storage temperature of 4°C [2].
  • Hazard Classification: It is classified as a dangerous good. The Safety Data Sheet (SDS) indicates the following hazard statements [3]:
    • H226: Flammable liquid and vapour.
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation.
  • Shipping: This compound typically incurs hazardous material (HazMat) shipping fees, though these can be avoided in some cases with specific packaging [3].
Synthetic Applications

Its primary value lies in its dual functionality, which enables several types of chemical transformations [1]:

  • Click Chemistry: The terminal alkyne can efficiently participate in click reactions for selective carbon-carbon bond formation.
  • C-C Coupling Reactions: The bromine atom can be substituted with other carbon-containing groups via various coupling reactions.
  • Medicinal Chemistry & Bioconjugation: It serves as a versatile starting material for synthesizing drug candidates or for attaching biomolecules to other entities.

How to Determine Solvent Stability

Since specific solvent stability data is unavailable, you can establish it experimentally using standard analytical techniques. The workflow for such an investigation is outlined below:

Start Start: Prepare this compound Solutions in Test Solvents A Incubate samples under controlled conditions (Temperature, Time, Atmosphere) Start->A B Withdraw aliquots at predetermined time intervals A->B C Analyze samples using: - TLC (Thin Layer Chromatography) - GC (Gas Chromatography) - NMR (Nuclear Magnetic Resonance) B->C D Quantify decomposition: - Loss of starting material - Appearance of new peaks C->D E Establish stability profile for each solvent D->E

Suggested Experimental Methodology
  • Sample Preparation: Prepare solutions of this compound in a range of anhydrous solvents (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane) under an inert atmosphere like argon or nitrogen [1].
  • Monitoring: Use Thin Layer Chromatography (TLC) for quick checks and Gas Chromatography (GC) or NMR spectroscopy for precise quantification. Compare the degradation over time against a fresh standard.
  • Analysis: The stability profile is determined by the rate of parent compound loss and the formation of decomposition products.

References

troubleshooting low conversion in C-C coupling with 6-bromohex-2-yne

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Reactant: 6-Bromohex-2-yne

This compound is a versatile building block in organic synthesis. Its structure and key characteristics are summarized in the table below [1].

Property Description
Molecular Formula C₆H₉Br
Structure A six-carbon chain with a triple bond between C2 and C3, and a bromine atom on C6
Key Functional Groups Terminal alkynyl group (CC#C...), Bromoalkyl group (...CCBr)
Reactive Sites Bromine atom (for substitution), Terminal alkyne (for coupling/addition)

Common C-C Coupling Reactions and Potential Issues

This compound can participate in various metal-catalyzed C-C coupling reactions. The table below outlines common types and the specific challenges you might face with this molecule [2] [1].

Reaction Type Typical Use Case Potential Challenges with this compound
Suzuki Coupling Coupling with organoboronic acids The alkyl bromide is less reactive than aryl/vinyl bromides, requiring specific catalysts [3].
Sonogashira Coupling Coupling with terminal alkynes The bromine is a less reactive leaving group than iodide; the alkyne in the product may isomerize.
Other (Negishi, Stille) Coupling with organozinc/organotin The alkyl bromide can be less reactive; organometallic reagents are sensitive and toxic.

Troubleshooting Guide: A Systematic Approach

Use the following workflow to systematically diagnose the problem in your experiment. The diagram below outlines the logical relationship between potential issues and their solutions.

cluster_1 Investigate Reaction Components cluster_2 Common Issues & Solutions Start Low Conversion in C-C Coupling Cat Catalyst System Start->Cat Base Base Start->Base Conditions Reaction Conditions Start->Conditions Cat_Issues • Alkyl bromides less reactive • Catalyst may be inactive/deactivated Cat->Cat_Issues Potential Issues Base_Issues • Insufficient base for transmetallation • Base-sensitive functional groups Base->Base_Issues Potential Issues Cond_Issues • Temperature too low • Reaction time too short • Moisture/oxygen contamination Conditions->Cond_Issues Potential Issues Cat_Sol Solutions: Use activated catalysts (e.g., Pd-PEPPSI-IPr) Ensure catalyst is fresh/prepared correctly Cat_Issues->Cat_Sol Base_Sol Solutions: Optimize base stoichiometry and type (e.g., use KOH, K2CO3, Cs2CO3) Base_Issues->Base_Sol Cond_Sol Solutions: Increase temperature/prolong time Use anhydrous solvents/inert atmosphere Cond_Issues->Cond_Sol

Proposed Experimental Protocol for Optimization

Based on general C-C coupling methodologies, here is a detailed protocol you can use as a starting point for a Suzuki-Miyaura cross-coupling, which is common for forming carbon-carbon bonds with organoboron partners [4] [3].

  • Reaction Setup: Perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
  • Typical Reaction Mixture:
    • Catalyst: Pd-PEPPSI-IPr (1-5 mol%) or Pd[P(^tBu)₃]₂ (1-5 mol%)
    • Base: Aqueous KOH or K₂CO₃ (2.0-3.0 equivalents)
    • Solvent: Dioxane (can also test DMF or Toluene)
    • Temperature: Room temperature to 80°C
    • Time: 12 to 24 hours
  • Work-up and Analysis:
    • Quench the reaction with a saturated aqueous solution of NH₄Cl.
    • Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM).
    • Dry the combined organic layers over MgSO₄ or Na₂SO₄.
    • Remove the solvent under reduced pressure.
    • Analyze the crude product by ¹H NMR, GC-MS, or TLC to determine conversion and selectivity.

Suggestions for Further Investigation

Since public search results for this specific issue are limited, here are ways to find more targeted information:

  • Consult Specialized Databases: Search platforms like Reaxys or SciFinder for specific journal articles where this compound is used. The experimental sections can be invaluable.
  • Review Catalytic System Literature: Deeply investigate the specific catalyst you are using (e.g., Pd-PEPPSI-IPr) for known applications in coupling challenging alkyl bromides [4].
  • Analyze for Isomers/Side Products: Use analytical techniques to check if your problem is low conversion or a side reaction (e.g., isomerization of the alkyne or elimination).

References

preventing decomposition of 6-bromohex-2-yne

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary

The following table consolidates the key physical and handling data for 6-bromohex-2-yne (CAS 55402-12-5) from chemical suppliers and databases [1] [2] [3].

Property Specification
Molecular Formula C₆H₉Br [2] [3]
Molecular Weight 161.04 g/mol [2] [3]
Purity ≥95% - ≥98% [1] [3]
Physical Form Liquid [1] [2]
Storage Temperature 2-8°C / 4°C (Refrigerated) [1] [3]
Atmosphere Sealed in dry conditions [3]
GHS Hazard Codes H226, H315, H319, H335 (Flammable, Skin/Eye Irritant, May cause respiratory irritation) [3]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A: The compound must be stored under refrigeration between 2-8°C and kept in a sealed, dry container [1] [3]. This controlled environment is critical to minimize thermal degradation and prevent hydrolysis of the reactive carbon-bromine bond.
  • Q2: Is this compound stable at room temperature?

    • A: While it is a liquid at room temperature, prolonged storage or exposure outside the recommended 2-8°C range is not advised [1] [2] [3]. For experimental use, it should be allowed to reach room temperature only for the duration required, then promptly returned to refrigeration to maintain its long-term stability.
  • Q3: What are the primary safety considerations when handling this compound?

    • A: this compound is classified as a flammable liquid and an irritant [3]. You should wear appropriate personal protective equipment (PPE) including gloves and safety glasses. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors [3].

Troubleshooting Guide

Observed Issue Potential Cause Preventive Action
Discoloration of the liquid Onset of decomposition, potentially due to oxidation or thermal stress. Ensure strict adherence to storage temperature. Always use an inert atmosphere (e.g., nitrogen or argon) when withdrawing aliquots.
Formation of precipitate Decomposition products may form solids. Inspect the chemical before use. If a precipitate is present, the batch may be compromised and should not be used for critical reactions.
Unexpectedly low reaction yield The starting material may have decomposed prior to use, reducing its effective concentration. Verify the integrity of the material before beginning a synthesis. Check the purchase date and rotate stock to use older materials first.

Experimental Workflow for Safe Handling

The diagram below outlines the key steps for safely handling this compound to prevent decomposition during an experiment.

Start Start Experiment Step1 Retrieve from 2-8°C Storage Start->Step1 Step2 Warm Sealed Vial to RT in Fume Hood Step1->Step2 Step3 Perform Purity Check (e.g., TLC) Step2->Step3 Step4 Use Under Inert Atmosphere Step3->Step4 Step5 Reseal Vial and Promptly Return to 2-8°C Step4->Step5 End Material Stable Step5->End

Key Information for Researchers

It's important to note that the provided information is primarily based on supplier storage specifications. A comprehensive stability profile, including detailed decomposition pathways, kinetic studies, and the effects of light or various atmospheric conditions, was not found in the current search.

  • Consulting the Certificate of Analysis (COA) from your supplier for batch-specific data [1].
  • Conducting your own stability studies using techniques like NMR or HPLC to establish a baseline for your specific storage and handling conditions.
  • Reaching out directly to technical support from chemical suppliers for any unpublished data they may have on the compound's stability.

References

selectivity issues in 6-bromohex-2-yne click reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Selectivity in Click Chemistry

"Click Chemistry" describes high-yielding, selective, and reliable reactions for coupling molecular fragments. [1] For alkynes like 6-bromohex-2-yne, the key reaction is the Azide-Alkyne Cycloaddition, which has several variants with different selectivity outcomes. [2]

The table below compares the primary click chemistry methods relevant to achieving selectivity with your alkyne.

Reaction Type Catalyst/ Conditions Regioselectivity Key Challenges & Limitations
CuAAC [2] [1] Cu(I) (e.g., from CuSO₄/Na ascorbate) 1,4-disubstituted triazole Copper cytotoxicity; can oxidize histidine/arginine; requires stabilizing ligands (e.g., TBTA). [2]
RuAAC [2] [1] Ruthenium catalysts (e.g., Cp*RuCl) 1,5-disubstituted triazole Can utilize internal alkynes; 1,5-triazole has dissimilar electronic properties to amide bond. [2]
SPAAC [2] [3] Strain-promoted (e.g., DBCO, DIBO), Copper-free Mixture of regioisomers Lacks regiospecificity; strained cyclooctyne reagents can be expensive and react with cellular thiols. [2] [3]
Thermal Huisgen AAC [1] High temperature (>100°C) Mixture of 1,4 and 1,5 regioisomers Not regiospecific; slow reaction rates; not a practical "click" reaction. [1]

Troubleshooting Common Selectivity & Interference Issues

Here are common problems and solutions when working with click chemistry in complex environments.

Problem Underlying Cause Recommended Solution
Thiol Interference [4] Cysteine thiol residues on protein surfaces undergo addition reactions with alkynes. Pretreat cells with a low concentration of H₂O₂ (e.g., 0.1%) to shield against thiol interference. [4]
Copper-Induced Toxicity & Side Reactions [2] [5] Cu(I) causes oxidative damage to proteins/nucleic acids, quenches fluorescence (GFP, R-PE). Use copper-stabilizing ligands (e.g., TBTA, THPTA) or switch to copper-free SPAAC with DBCO reagents. [2] [5]
Non-Specific Labeling with Photo-Affinity Groups [4] Benzophenone has weak photo-crosslinking activity and can lead to non-specific binding. Use diazirines as the photo-affinity group, activated at 365 nm for more efficient and specific crosslinking. [4]
Interference from Abundant Proteins [4] Cytoskeleton (tubulin, actin) and stress proteins (HSP90) are often captured non-specifically. Include careful controls using photo-affinity groups without drug guidance to identify and eliminate these false positives. [4]

Detailed Experimental Protocols

Protocol 1: Standard CuAAC Reaction for Bioconjugation

This is a standard protocol for a copper-catalyzed reaction in a biological context. [2] [6]

  • Prepare the Reaction Mixture: Combine your azide-containing molecule and alkyne (e.g., this compound) in an aqueous buffer (e.g., PBS) or a mixture of buffer and a water-miscible solvent like tert-butanol.
  • Add Catalytic System:
    • Add a Cu(I) source. This can be a pre-made Cu(I) salt like CuBr, or more commonly, a Cu(II) salt (e.g., CuSO₄, 1 mM final concentration) with a 3-10 fold molar excess of a reducing agent like sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP). [2] [5] [6]
    • To minimize side reactions and accelerate the reaction, include a Cu-stabilizing ligand such as TBTA (100 μM final concentration). [2] [6]
  • React: Incubate the reaction mixture at room temperature for 1-4 hours.
  • Work-up: The triazole product is stable. Purify by filtration, extraction, or chromatography as needed. [1]
Protocol 2: Copper-Free SPAAC Reaction

Use this protocol for live cells or when copper sensitivity is an issue. [3] [5]

  • Incubation with Azide: First, metabolically incorporate or synthetically attach an azide-containing handle to your target biomolecule.
  • Labeling: Add the strained alkyne reagent (e.g., DIBO- or DBCO- derivative of a fluorophore or biotin) directly to the cells or sample in an appropriate buffer.
  • React: Incubate for 1-3 hours at room temperature or 37°C. No copper catalyst is required.
  • Wash and Analyze: Wash the sample thoroughly to remove unreacted probe. The covalent 1,2,3-triazole linkage allows for high stringency washing and a high signal-to-noise ratio. [5]

This workflow diagram summarizes the key decision points for selecting the appropriate method:

Start Start: Plan Click Reaction Q1 Is the reaction performed in living cells? Start->Q1 Q2 Is strict 1,4-regioselectivity required? Q1->Q2 No M1 Method: SPAAC (Copper-Free) Q1->M1 Yes Q3 Are you using an internal alkyne? Q2->Q3 No M2 Method: CuAAC (With Stabilizing Ligands) Q2->M2 Yes M3 Method: RuAAC (1,5-Selectivity) Q3->M3 Yes M4 Method: Thermal Huisgen (Mixture of Regioisomers) Q3->M4 No

References

scale-up synthesis with 6-bromohex-2-yne

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling

The table below summarizes the key identifiers and properties of 6-bromohex-2-yne for quick reference [1] [2] [3].

Property Details
CAS Number 55402-12-5 [1] [2]
Molecular Formula C₆H₉Br [1] [2]
Molecular Weight 161.04 g/mol [1] [2]
IUPAC Name This compound [1]
SMILES CC#CCCCBr [1]
Purity ≥95% - 98% [2] [3]
Physical Form Liquid [3]
Storage Sealed in dry, 2-8°C [2]

Safety Information [2]:

  • GHS Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
  • Precautionary Statements: Include P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing dust/fume/gas/mist), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).
  • Transport: Classified as a dangerous good (UN 1993, Class 3, Packing Group III).

Synthetic Application Example

While a direct synthesis procedure for this compound itself was not found, it is used as a building block in more complex multi-step syntheses. The following workflow illustrates its role in a published protocol for preparing a hexayne precursor, adapted from a peer-reviewed article [4].

G 1,4-bistrimethylsilylbutadiene 1,4-bistrimethylsilylbutadiene Zinc Acetylide Intermediate Zinc Acetylide Intermediate 1,4-bistrimethylsilylbutadiene->Zinc Acetylide Intermediate 1. MeLiLiBr complex 2. ZnCl₂ Negishi Cross-Coupling Negishi Cross-Coupling Zinc Acetylide Intermediate->Negishi Cross-Coupling 4-tritylphenyl\n6-bromohex-5-ynoate 4-tritylphenyl 6-bromohex-5-ynoate 4-tritylphenyl\n6-bromohex-5-ynoate->Negishi Cross-Coupling Product 1\n(4-tritylphenyl 10(trimethylsilyl)deca-5,7,9-triynoate) Product 1 (4-tritylphenyl 10(trimethylsilyl)deca-5,7,9-triynoate) Negishi Cross-Coupling->Product 1\n(4-tritylphenyl 10(trimethylsilyl)deca-5,7,9-triynoate) PdCl₂(dppf) catalyst

Detailed Protocol for the Negishi Cross-Coupling Step [4]:

  • Preparation of Zinc Acetylide: A solution of 1,4-bistrimethylsilylbutadiene in dry THF is cooled to 0°C under an inert atmosphere. Methyl lithium lithium bromide complex is added slowly, and the mixture is stirred for 30 minutes at room temperature. The solution is cooled back to 0°C, and a solution of zinc chloride in THF is added. The mixture is stirred for another 30 minutes at room temperature.
  • Cross-Coupling Reaction: In a separate flask, the palladium catalyst, PdCl₂(dppf), is dispersed in dry toluene. 4-Tritylphenyl 6-bromohex-5-ynoate (a derivative related to this compound) is added, and the mixture is cooled to 0°C.
  • Combining Reactants: The zinc acetylide solution is transferred to the flask containing the bromoacetylene and catalyst using a cannula.
  • Reaction Monitoring: The reaction is stirred and monitored by TLC (using DCM/n-heptane 2:1) until the bromoacetylene starting material is consumed (approximately 16 hours).
  • Work-up: The reaction mixture is diluted with diethyl ether and washed with saturated ammonium chloride solution and then saturated sodium chloride solution.
  • Purification: The organic phase is dried over sodium sulfate, concentrated, and the crude product is purified by column chromatography (silica gel, dichloromethane/n-heptane 1:1) to obtain the final coupled product.

Frequently Asked Questions

Q: What are the main reactivity features of this compound? A: The molecule possesses two key reactive sites:

  • The terminal bromoalkane can participate in nucleophilic substitution reactions (e.g., with amines or hydroxides) and is a key handle for C-C coupling reactions like Negishi or Sonogashira couplings [1].
  • The internal alkyne group can undergo various addition reactions (e.g., hydrogenation, halogenation) and is used in Click chemistry applications [1].

Q: What are the potential applications of this compound in research? A: Due to its bifunctional nature, this compound is a versatile building block. Its applications include:

  • Organic Synthesis: As a precursor for more complex molecules and in the synthesis of carbon-rich materials like carbon nanosheets [1] [4].
  • Medicinal Chemistry: As a starting material for synthesizing novel drug candidates or for bioconjugation, which is useful in developing targeted therapies and diagnostic tools [1].

Q: How should I store this compound? A: It should be stored sealed in a dry environment at 2-8°C [2].

Key Considerations for Scale-Up

Based on the available information, here are points to consider when planning a larger-scale synthesis:

  • Safety First: This compound is flammable and an irritant. At a larger scale, the risks associated with vapors and skin contact increase. Ensure all procedures are conducted in a fume hood with appropriate personal protective equipment (PPE) [2].
  • Reaction Control: The published synthesis uses air- and moisture-sensitive reagents (organolithium, palladium catalyst). On a larger scale, maintaining an inert atmosphere and controlling exotherms during reagent addition becomes critically important [4].
  • Purification: Column chromatography is used in the lab-scale procedure. For scale-up, you may need to investigate more practical purification methods like distillation or crystallization.

References

effectiveness of 6-bromohex-2-yne versus other alkenyl bromides

Author: Smolecule Technical Support Team. Date: February 2026

Profile of 6-Bromohex-2-yne

This compound is a halogenated alkyne with the molecular formula C₆H₉Br. Its structure features a carbon-carbon triple bond at the 2-position and a bromine atom at the terminal carbon, making it a versatile building block in organic synthesis [1].

  • Molecular Formula: C₆H₉Br [1] [2] [3]
  • Molecular Weight: 161.04 g/mol [1] [2]
  • CAS Number: 55402-12-5 [1] [2]
  • SMILES: CC#CCCCBr [1] [3]
  • Key Feature: The combination of a terminal bromoalkane and an internal alkyne group in one molecule allows for sequential and orthogonal chemical transformations [1].

Comparative Advantages in Synthesis

The primary advantage of this compound over simple alkenyl bromides stems from the distinct reactivity of its alkyne group. The table below summarizes its core applications.

Application Key Advantage Over Standard Alkenyl Bromides Key Reaction Types / Utility
Click Chemistry [1] The terminal alkyne can readily participate in azide-alkyne cycloaddition, efficiently forming 1,2,3-triazoles. This reaction is highly efficient and selective for creating carbon-heteroatom bonds [4]. CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition)
C-C Coupling Reactions [1] The bromine atom can be selectively replaced with carbon-containing groups via metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). Palladium/Copper-catalyzed Cross-Coupling
Modular Synthesis [1] [5] Serves as a molecular building block (synthon) to linearly extend carbon chains and introduce unsaturation with precise control. Substitution, Addition, Oxidation, Reduction

Experimental Application in Synthesis

A practical example of its use is documented in the synthesis of polyunsaturated phenolic lipids, which are compounds of biological interest [5]. In this work, a molecule structurally analogous to this compound was used as a key intermediate to construct a longer carbon chain.

The workflow below illustrates the key steps of this synthetic sequence.

G Start Aromatic Core Synthon (Ar) Step1 1. Alkylation with 6-bromohexanol derivative Start->Step1 Step2 2. Bromination (PBr₃, pyridine, Et₂O) Step1->Step2 Step3 3. Chain Extension with Lithiated Alkyne Step2->Step3 Step4 4. Second Bromination Step3->Step4 Step5 5. Final Chain Extension with 1-Pentyne (CuI, THF) Step4->Step5 Step6 6. Partial Reduction (Pd-BaSO₄/H₂, Quinoline) Step5->Step6 End Target Diene (8Z,11Z-Pentadecadienyl) Step6->End

In this protocol [5]:

  • The bromo group acts as a superior leaving group for nucleophilic substitution, facilitating the connection of the alkyne-containing chain to the aromatic system.
  • The internal alkyne is later used in a second chain extension and is finally partially reduced to the desired cis-alkene geometry, which is difficult to achieve with direct alkene chemistry.

References

6-bromohex-2-yne versus similar terminal alkyne building blocks

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Bromoalkyne Building Blocks

The core difference lies in the position of the bromine atom relative to the triple bond, which defines them as an internal versus a terminal alkyne. This structural distinction leads to different chemical behaviors and synthetic applications.

Feature 6-Bromohex-2-yne (Internal Alkyne) 3-Bromohex-1-yne (Terminal Alkyne)
IUPAC Name This compound [1] 3-bromohex-1-yne [2]
CAS Number 55402-12-5 [1] [3] 49769-87-1 [2]
Structure CC#CCCCBr [1] [3] CCCC(C#C)Br [2]
Alkyne Type Internal alkyne [4] Terminal alkyne [4]
Key Functional Groups C≡C (internal), -Br (alkyl halide) [1] C≡C (terminal), -Br (alkyl halide, propargylic) [2]

| Core Reactivity | Nucleophilic Substitution: Bromine acts as a leaving group in C-C coupling reactions (e.g., SN2) [1]. Electrophilic Addition: Reactions (e.g., hydration, halohydrin formation) occur at the triple bond [5]. | Nucleophilic Substitution: Bromine is a superior leaving group due to its propargylic position, enabling carbocation-based substitutions with high regioselectivity [2]. Click Chemistry: The terminal alkyne readily participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. | | Primary Synthetic Applications | • Chain extension via C-C coupling of the bromide [1] • Synthesis of more complex organic molecules and specialty chemicals [1] | • Propargylic Substitution: Versatile for introducing nucleophiles at the gamma position with high selectivity [2]Bioconjugation & Linker Chemistry: Terminal alkyne is ideal for "click" chemistry to attach biomolecules or other fragments [2] • Building block for pharmaceuticals and bioactive molecules [2] |

The structural relationship and key reactivity pathways of these two building blocks can be visualized as follows:

G Start Shared Precursor (Hex-1-yne) A This compound (Internal Alkyne) Start->A Bromination at Terminal C B 3-Bromohex-1-yne (Terminal Alkyne) Start->B Bromination at Propargylic C (C3) C1 Reactivity: Nucleophilic Substitution of Bromide A->C1 C2 Reactivity 1: Gamma-Selective Propargylic Substitution B->C2 C3 Reactivity 2: Terminal Alkyne Click Chemistry B->C3 D1 Application: Carbon Chain Elongation Complex Molecule Synthesis C1->D1 D2 Application: Pharmaceutical Intermediates Bioconjugation C2->D2 C3->D2

Key Experimental Protocols and Data

While full experimental details are scarce in the available sources, here are the methodologies and key data points that were identified.

Synthesis of 3-Bromohex-1-yne via Transition Metal Catalysis

This is a high-yield and selective method for synthesizing the terminal alkyne building block [2].

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with 1,10-phenanthroline as a ligand.
  • Brominating Agent: N-Bromosuccinimide (NBS).
  • Conditions: Conducted at room temperature in a polar solvent like acetonitrile.
  • Reported Outcome: 82% yield with a high regioselectivity for the 3-bromo isomer (β:α ratio of 95:5) [2].
Gamma-Selective Propargylic Substitution of 3-Bromohex-1-yne

This reaction highlights the unique reactivity of the terminal alkyne due to its propargylic bromine [2].

  • Mechanism: Proceeds via a resonance-stabilized propargyl carbocation intermediate.
  • Regioselectivity: The bromide leaving group in 3-Bromohex-1-yne demonstrates exceptional selectivity for nucleophilic attack at the gamma position (ratio >99:1). This is because the resulting secondary carbocation is stabilized by conjugation with the triple bond's pi system [2].
  • Comparative Data: The selectivity is superior to chloro- and iodo-analogs [2].

Strategic Selection for Synthesis

Your choice between these building blocks should be guided by your synthetic goal:

  • Choose This compound when you need to use the halogen for chain elongation or introducing a simple carbon substituent via C-C coupling, and wish to preserve the internal alkyne for subsequent transformations like partial reduction to alkenes [1] [6].
  • Choose 3-Bromohex-1-yne when you need to:
    • Leverage "click" chemistry for bioconjugation or material science applications [2].
    • Perform highly selective propargylic substitutions to install complex nucleophiles [2].
    • Synthesize molecules where the terminal alkyne can be further functionalized, for example, into an aldehyde via hydroboration-oxidation [5].

References

Bromination of Alkynes: Mechanism and Key Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The halogenation of alkynes with Bromine (Br₂) is a classic electrophilic addition reaction. Understanding its mechanism is crucial for predicting the outcomes when working with different isomers [1].

The reaction typically proceeds through the key steps outlined below. This diagram shows the general pathway for a terminal alkyne, but the specific isomeric structure of your hexyne starting material will determine the final dibromide product.

G Alkyne Alkyne Bridged Intermediate Bridged Intermediate Alkyne->Bridged Intermediate Step 1: Electrophilic Attack by Br₂ trans-Dibromoalkene trans-Dibromoalkene Bridged Intermediate->trans-Dibromoalkene Step 2: Backside Nucleophilic Attack Br2 Br₂ Br2->Bridged Intermediate BrMinus Br⁻ BrMinus->Bridged Intermediate

For your research, it's critical to note the following aspects that would directly influence a comparison between isomers:

  • Stereoselectivity: The reaction of an internal alkyne (like 2-hexyne or 3-hexyne) with one equivalent of Br₂ predominantly yields the trans-dihaloalkene (anti-addition product) [1].
  • Reactivity Differences: Alkynes react much more slowly with Br₂ than alkenes, by factors of 1,000 to 100,000, because their pi-bonds hold electrons more tightly and form a more strained bridged intermediate [1].
  • Further Addition: Adding a second equivalent of Br₂ leads to the formation of a tetrahaloalkane [1].

Example Experimental Protocol

The following table summarizes a general, scalable protocol for the dibromination of alkynes, adapted from a synthesis reference [2].

Parameter Description
Reaction Type Electrophilic Addition
Key Reagent 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a stable bromine source [2].
Catalyst An organocatalytic thiourea can be used for stereospecific dibromination [2].
Conditions Reaction proceeds at room temperature without an external oxidant [2].
Work-up Standard aqueous work-up (e.g., quenching with sodium thiosulfate, extraction with dichloromethane, purification by chromatography).
Outcome Provides 1,2-dibrominated products in good to excellent yields with high diastereoselectivity [2].

References

validation of 6-bromohex-2-yne in methyltransferase assays

Author: Smolecule Technical Support Team. Date: February 2026

Methyltransferase Assay Technologies

Although data on your specific compound is unavailable, the table below summarizes the core technologies currently used for methyltransferase assay development and screening, which can be applied for validating new compounds.

Assay Technology Detection Method Key Feature Best Use For
AptaFluor SAH (TR-FRET) [1] Fluorescence (TR-FRET) Direct, homogenous assay; uses a split RNA aptamer for high specificity for SAH; works at physiological SAM concentrations [1]. Universal platform for diverse MTases; ideal for low enzyme turnover and sub-micromolar SAM Km values [1].
MTase-Glo [2] Bioluminescence Detects SAH as a universal product; suitable for high-throughput screening of DNA, RNA, protein, and small molecule MTases [2]. Broad screening across all MTase classes and substrates (peptides, proteins, nucleosomes) [2].
HotSpot (Radiometric) [3] Radioisotope (³H) Gold-standard, biologically relevant; uses tritium-labeled SAM; requires no substrate modification [3]. Applications where substrate flexibility is critical; can use nucleosomes, histone proteins, and peptides [3].
Enzyme-Coupled Assays [1] Varies (Absorbance/Fluorescence/Luminescence) Indirectly detects SAH through multiple coupling enzymes to generate a detectable signal [1]. Historically common, but may lack sensitivity for low nanomolar SAH detection and has higher risk of compound interference [1].
TLC-Radiometric [4] Radioisotope (³²P) & Chromatography Measures the direct transfer of a radioactive methyl group to a specific substrate (e.g., RNA cap) [4]. Specialized applications for specific methylation events; requires handling of radioactive materials and specialized equipment [4].

Experimental Workflow for Methyltransferase Validation

For a comprehensive guide, here is a generalized experimental workflow for validating a methyltransferase inhibitor, based on the AptaFluor SAH TR-FRET assay protocol [1]. This workflow can be adapted for other assay types.

Enzyme Reaction\nIncubation Enzyme Reaction Incubation Reaction Stop &\nTransfer Reaction Stop & Transfer Enzyme Reaction\nIncubation->Reaction Stop &\nTransfer Incubate to allow methylation SAH Detection via\nTR-FRET SAH Detection via TR-FRET SAH Detection via\nTR-FRET->SAH Detection via\nTR-FRET Incubate 30-60 min Data Analysis &\nValidation Data Analysis & Validation SAH Detection via\nTR-FRET->Data Analysis &\nValidation Measure fluorescence emission ratio Assay Reagent\nPreparation Assay Reagent Preparation Assay Reagent\nPreparation->Enzyme Reaction\nIncubation Mix MTase, substrate, & SAM/inhibitor Reaction Stop &\nTransfer->SAH Detection via\nTR-FRET Add SAH Detection Reagent

Workflow Stages:

  • Assay Reagent Preparation: The methyltransferase (MTase) enzyme, appropriate substrate (e.g., histone, peptide, nucleosome, RNA), and the cofactor S-adenosylmethionine (SAM) are prepared in a suitable buffer. The test compound (inhibitor) is added at this stage [1].
  • Enzyme Reaction Incubation: The reaction mixture is incubated to allow the methylation reaction to proceed. The incubation time is optimized for the specific MTase, as they are often slow enzymes [1].
  • Reaction Stop & Transfer: The enzymatic reaction is stopped, typically by adding a solution containing sodium dodecyl sulfate (SDS) [1].
  • SAH Detection via TR-FRET: The stopped reaction is mixed with the detection reagents. This includes the split RNA aptamer fragments (biotinylated P1 bound to Terbium-streptavidin and P2 labeled with a Dylight 650 dye). If SAH is present, it induces the formation of a trimeric complex, bringing the donor and acceptor fluorophores close enough for a TR-FRET signal to occur after a time delay [1].
  • Data Analysis & Validation: The TR-FRET signal (emission ratio) is measured. The signal is proportional to the SAH concentration, which directly reflects MTase activity. Data is used to calculate enzyme velocity and compound inhibition (IC₅₀) [1].

Finding Specific Compound Data

To locate information on 6-bromohex-2-yne, you may need to explore these specialized resources:

  • Scientific Databases: Search deeply in PubChem [5], Google Patents, or SciFinderⁿ for biochemical data.
  • Literature Search: Perform a broad search in PubMed and other scientific journals for any mentions of the compound in an experimental context.

References

6-bromohex-2-yne reaction efficiency compared to alkyl iodides

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 6-Bromohex-2-yne and Alkyl Iodides

The table below outlines the basic profiles and known reactivities of this compound and alkyl iodides based on the search results.

Feature This compound Alkyl Iodides (Unactivated, e.g., primary, secondary, tertiary)
General Structure A six-carbon chain with a bromine atom on one end and a triple bond between carbons 2 and 3 (CC#CCCCBr) [1]. An alkyl chain (R) of varying length and branching, with an iodine atom at the terminal or internal position [2].
Key Functional Groups Terminal alkyne, alkyl bromide [1]. Carbon-Iodine (C-I) bond [2].

| Known Reactivity | - Click Chemistry: The terminal alkyne can participate in efficient, selective coupling reactions [1].

  • C-C Coupling: The bromine atom can be substituted with carbon-containing groups via cross-coupling reactions [1]. | - Halogen-Atom Transfer (XAT): Can be activated by radicals (e.g., α-aminoalkyl radicals) to generate alkyl radicals [2].
  • Single-Electron Transfer (SET): Can be reduced to form alkyl radicals, though this can be challenging for unactivated alkyl iodides [2]. | | Reported Applications | - Versatile building block in organic synthesis [1].
  • Intermediate for drug discovery and bioconjugation [1]. | - Versatile alkyl radical precursors [2].
  • Hydroalkylation of olefins [2].
  • Functionalization of complex molecules and biomolecules [2]. |

How to Proceed with Your Comparison Guide

Since a direct comparison is not available in the literature I found, you can build your own objective guide by focusing on the following approaches:

  • Design a Head-to-Head Experimental Study

    • Select Key Reactions: Choose common transformations where both reagents could be used. For This compound, this would be Sonogashira Coupling or other C-C bond-forming reactions leveraging its alkyne group [1]. For alkyl iodides, consider radical-based hydroalkylations or other reactions that utilize them as radical precursors [2].
    • Measure Quantitative Data: For each reaction, directly compare:
      • Reaction Yield: The isolated yield of the desired product.
      • Reaction Rate: The time to full conversion.
      • Byproduct Formation: The selectivity of the reaction, measuring any side products.
      • Functional Group Tolerance: Test both substrates in reactions containing other common functional groups (alkenes, esters, amines, etc.) [3] [2].
  • Investigate Reaction Efficiency Parameters The efficiency of a reaction is influenced by more than just the substrate structure. When designing your experiments, be sure to control and monitor the key parameters that impact reactor performance [4]:

    • Temperature
    • Pressure
    • Catalyst performance (if applicable)
    • Reaction kinetics
    • Residence time

The diagram below illustrates the logical workflow for designing such a comparative study.

Start Goal: Compare Reaction Efficiency ExpDesign Experimental Design Start->ExpDesign RouteA Test this compound Data Collect Quantitative Data RouteA->Data Perform Reactions RouteB Test Alkyl Iodides RouteB->Data Perform Reactions ExpDesign->RouteA ExpDesign->RouteB Conclusion Analyze & Publish Comparison Data->Conclusion

References

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Last modified: 04-14-2024

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